Technical Documentation Center

Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-
  • CAS: 289636-45-9

Core Science & Biosynthesis

Foundational

What is the chemical structure of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-

The Chemical Architecture and Photophysics of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- An In-Depth Technical Guide on Synthesis, Conformational Dynamics, and Sensor Applications Executive Summary As a Senior Application...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Architecture and Photophysics of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- An In-Depth Technical Guide on Synthesis, Conformational Dynamics, and Sensor Applications

Executive Summary

As a Senior Application Scientist, I approach the design of conjugated organic materials not merely as chemical synthesis, but as the engineering of electronic architectures. Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- (CAS No. 289636-45-9)[1][2] represents a highly specialized class of structurally rigid 2,6-distyrylpyridine analogues. By replacing the terminal phenyl rings with electron-rich furan heterocycles, this molecule establishes a unique donor-π-acceptor (D-π-A) framework[3]. This guide deconstructs the structural causality, photophysical behavior, and synthetic methodologies required to leverage this molecule in advanced optoelectronics, pH sensing, and heavy metal coordination.

Part 1: Structural Dynamics & Conformational Control

The molecular formula for this compound is C₁₇H₁₃NO₂, with a molecular weight of 263.29 g/mol [2]. Its core architecture consists of a central electron-deficient pyridine ring flanked by two electron-rich furan rings connected via vinyl linkages.

The most critical structural feature dictating its utility is its E,E-stereochemistry (trans, trans-configuration)[4]. In solution, the molecule's geometry is governed by rotameric equilibria. However, the central pyridine nitrogen acts as a hydrogen-bond acceptor, forming non-covalent intramolecular interactions (N···H–C) with the adjacent vinylic protons[3].

The Causality of Planarity: This intramolecular hydrogen bonding is not a mere structural curiosity; it is the thermodynamic driver that locks the molecule into its most planar conformation[3][5]. By minimizing steric hindrance and forcing the furan rings, vinyl bonds, and pyridine core into a single plane, the molecule achieves maximum π-orbital overlap. This extended π-conjugation is the direct cause of its high fluorescence quantum yield and its viability as a photophysical probe[4].

Part 2: Photophysical Properties & Acidochromism

The photophysical signature of 2,6-bis[2-(2-furanyl)ethenyl]pyridine is highly sensitive to its microenvironment, making it a powerful analytical tool.

Positive Fluorosolvatochromism

The molecule exhibits significant positive fluorosolvatochromism[4][5]. When transitioning from non-polar (aprotic) to polar solvents, the emission spectrum undergoes a pronounced red-shift. This occurs because the excited state possesses a higher dipole moment than the ground state, driven by Intramolecular Charge Transfer (ICT) from the furan oxygen (donor) to the pyridine nitrogen (acceptor)[5]. Polar solvents stabilize this highly polarized excited state, lowering its energy and shifting the emission to longer wavelengths.

Acidochromic Logic

The central pyridine ring acts as a Lewis base[6]. When exposed to an acidic microenvironment (pH < pKₐ), the pyridine nitrogen undergoes protonation to form a pyridinium cation[3]. This protonation drastically increases the electron-withdrawing strength of the central core, hyper-activating the push-pull D-π-A system[7]. The result is a distinct colorimetric change (red-shifted absorption) and a modulation of fluorescence (often quenching or shifting), allowing the molecule to act as a ratiometric pH sensor[3].

AcidochromismLogic Neutral Neutral 2,6-bis(furanylvinyl)pyridine (Planar, Fluorescent) Acid Acidic Microenvironment (pH < pKa) Neutral->Acid Protonated Pyridinium Cation Formation (N-Protonation) Acid->Protonated ICT Enhanced Intramolecular Charge Transfer (ICT) Protonated->ICT Shift Red-Shifted Absorption & Fluorescence Quenching ICT->Shift

Caption: Acidochromic mechanism driven by pyridine protonation and enhanced ICT.

Part 3: Quantitative Data Summary

To facilitate rapid comparison for assay development, the core quantitative and functional parameters are summarized below:

ParameterValue / CharacteristicAnalytical Relevance
CAS Registry Number 289636-45-9Unique identifier for procurement and database cross-referencing[1].
Molecular Formula C₁₇H₁₃NO₂Determines exact mass (263.29 g/mol ) for HRMS validation[2].
Stereochemical Configuration (E,E)-isomerEssential for extended π-conjugation and planar geometry[4].
Photophysical Trait Positive FluorosolvatochromismEmission red-shifts in polar solvents due to excited-state stabilization[5].
Acidochromic Target Pyridine NitrogenProtonation alters ICT, enabling pH sensing in biological or environmental samples[3].
Coordination Target Pyridine N / Furan OActs as a Lewis base for heavy metal ion complexation[6].

Part 4: Experimental Protocol – Stereoselective Synthesis

To harness the properties described above, the synthesis must yield the pure (E,E)-isomer. While Knoevenagel condensations are common, I mandate the use of the Horner-Wadsworth-Emmons (HWE) olefination for this workflow. The HWE reaction provides strict thermodynamic control, heavily favoring the trans (E) alkene[8]. Any (Z)-isomer contamination introduces steric clashes that break the planar π-conjugation, severely quenching fluorescence[4].

Self-Validating HWE Protocol

Objective: Synthesize E,E-2,6-bis[2-(2-furanyl)ethenyl]pyridine from 2,6-pyridinedicarboxaldehyde.

Step 1: Carbanion Generation (Activation)

  • Action: Flame-dry a Schlenk flask under argon. Dissolve diethyl (furan-2-ylmethyl)phosphonate (2.2 equiv) in anhydrous THF and cool to 0 °C. Add potassium tert-butoxide (t-BuOK, 2.5 equiv) dropwise. Stir for 30 minutes.

  • Causality: t-BuOK is a strong, sterically hindered base. It quantitatively deprotonates the acidic methylene group of the phosphonate without acting as a nucleophile, preventing unwanted side reactions with the ester groups.

Step 2: Electrophilic Addition

  • Action: Slowly cannulate a solution of 2,6-pyridinedicarboxaldehyde (1.0 equiv) in anhydrous THF into the activated carbanion mixture at 0 °C.

  • Causality: Slow addition at low temperatures prevents local stoichiometric imbalances, minimizing mono-substituted byproducts and suppressing exothermic degradation.

Step 3: Olefination & Propagation

  • Action: Remove the ice bath, allowing the reaction to warm to room temperature (25 °C). Stir for 12 hours.

  • Causality: The initial nucleophilic attack forms an oxaphosphetane intermediate. Warming the reaction provides the activation energy required for the cycloreversion of the oxaphosphetane. The elimination of the dialkyl phosphate byproduct is thermodynamically driven to exclusively form the (E)-alkene due to steric minimization in the transition state.

Step 4: Workup & Isolation

  • Action: Quench with deionized water. Extract the aqueous layer with dichloromethane (3x). Combine organic layers, wash with brine, and dry over anhydrous MgSO₄. Purify via silica gel column chromatography (eluent: hexane/ethyl acetate).

  • Validation: The product fraction must exhibit a distinct retention factor (Rf) and fluoresce brightly under 365 nm UV light. ¹H-NMR must confirm the trans-alkene protons (typically doublets with a coupling constant J ≈ 15–16 Hz)[7].

HWESynthesis R1 2,6-Pyridinedicarboxaldehyde (Electrophile Core) Int Phosphonate Carbanion (Active Intermediate) R1->Int R2 Diethyl (furan-2-ylmethyl)phosphonate (Nucleophile Precursor) Base t-BuOK in THF (0°C) (Deprotonation) R2->Base Base->Int Coupling Olefin Formation via Phosphate Elimination Int->Coupling Product E,E-2,6-bis[2-(2-furanyl)ethenyl]pyridine (Target Molecule) Coupling->Product Thermodynamic Control (E,E-Isomer)

Caption: Workflow of the Horner-Wadsworth-Emmons synthesis for the (E,E)-isomer.

Part 5: Applications in Advanced Materials

The precise engineering of this molecule opens several avenues for advanced applications:

  • Biological pH Probes: Because the pKₐ of the central pyridine ring can be tuned via substitution, these molecules are highly effective as fluorescent probes for mapping acidic microenvironments, such as solid tumors (which typically exhibit a pH of ~5.0 compared to physiological pH 7.4)[7].

  • Heavy Metal Ion Sensors: The combination of the Lewis basic pyridine nitrogen and the furan oxygen atoms creates a chelating pocket. When incorporated into chemically modified electrodes or polyazulene-based materials, this compound acts as an excellent ligand for the electrochemical detection of heavy metal ions[6].

  • Nonlinear Optics (NLO): The highly polarizable D-π-A structure makes this compound a strong candidate for nonlinear optical materials, useful in advanced photonics and telecommunications[8].

Sources

Exploratory

An In-depth Technical Guide to the Electronic Absorption Spectrum of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-

Abstract This technical guide provides a comprehensive examination of the electronic absorption properties of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- (CAS No. 289636-45-9), a symmetric π-conjugated molecule with signifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the electronic absorption properties of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- (CAS No. 289636-45-9), a symmetric π-conjugated molecule with significant potential in materials science. We delve into the theoretical underpinnings of its absorption spectrum, characterized by intense π→π* transitions, and explore the pronounced effect of solvent polarity on its spectral features—a phenomenon known as solvatochromism. This document synthesizes theoretical principles with field-proven experimental protocols for acquiring and interpreting UV-Vis absorption data. Furthermore, it outlines the role of computational methods like Time-Dependent Density Functional Theory (TD-DFT) in providing a deeper understanding of the molecule's electronic structure. This guide is intended for researchers, chemists, and drug development professionals seeking to harness the unique photophysical properties of this and related conjugated systems.

Introduction: A Molecule of Interest

Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- is a highly conjugated organic compound featuring a central pyridine ring symmetrically functionalized with two furan-containing vinyl arms.[1] Its structure belongs to the (E,E)-2,6-di(arylvinyl) derivatives of pyridine, a class of molecules investigated for their compelling photophysical and photochemical properties.[2] The extended system of alternating single and double bonds (π-conjugation) across the molecule is responsible for its strong interaction with ultraviolet (UV) and visible light.

The unique architecture, combining the electron-accepting nature of the pyridine core with the electron-rich furan moieties, makes it a candidate for applications in nonlinear optics, fluorescent probes, and advanced materials where precise control over electronic properties is crucial.[3][4] Understanding its electronic absorption spectrum is the first critical step in characterizing its behavior and unlocking its potential.

Molecule at a Glance:

  • IUPAC Name: 2,6-bis[2-(furan-2-yl)ethenyl]pyridine

  • CAS Number: 289636-45-9[1]

  • Molecular Formula: C₁₇H₁₃NO₂[1]

  • Molecular Weight: 263.29 g/mol [1]

Theoretical Framework of Electronic Absorption

The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In molecules like Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-, the most significant electronic transitions occur within the delocalized π-system.

  • π → π Transitions:* These are transitions of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation in the molecule, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is relatively small, allowing for absorption in the near-UV or visible range. These transitions are quantum mechanically "allowed," resulting in very strong absorption bands, characterized by high molar extinction coefficients (ε), often exceeding 20,000 L mol⁻¹ cm⁻¹.[2]

  • n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the pyridine nitrogen) to a π* antibonding orbital. These transitions are typically "forbidden" and thus have much lower intensity (smaller ε value) compared to π → π* transitions. They may be observed as a weak shoulder on the main absorption band or be obscured by it entirely.[1]

The general workflow for UV-Vis spectroscopy is a robust and straightforward method for probing these transitions.

UV_Vis_Workflow cluster_source Light Source cluster_optics Optical System cluster_sample Sample Compartment cluster_detection Detection & Output Light Deuterium Lamp (UV) & Tungsten Lamp (Vis) Mono Monochromator (Diffraction Grating) Light->Mono Polychromatic Light Slit Exit Slit Mono->Slit Monochromatic Light Blank Reference Cuvette (Solvent) Slit->Blank I₀ Sample Sample Cuvette (Analyte in Solvent) Slit->Sample I Detector Detector (Photodiode Array) Blank->Detector Sample->Detector Output Absorption Spectrum (Abs vs. λ) Detector->Output Calculate Absorbance A = log(I₀/I)

Caption: General workflow of a dual-beam UV-Vis spectrophotometer.

Analysis of the Electronic Absorption Spectrum

The electronic absorption spectrum of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- is dominated by an intense, broad absorption band in the near-UV to visible region, corresponding to the primary π → π* transition. Studies on analogous compounds show that the absorption maxima typically fall within the 340–360 nm range.[2] The inclusion of five-membered furan rings generally results in a bathochromic (red) shift compared to derivatives containing phenyl rings, indicating a more extended or easily excitable π-electron system.[2]

Solvatochromism: The Influence of the Environment

A key feature of this molecule is its expected positive solvatochromism, where the position of the absorption maximum (λmax) is sensitive to the polarity of the solvent.[3] This phenomenon arises because the molecule's excited state is more polar than its ground state. In polar solvents, the solvent molecules rearrange to better stabilize the polar excited state, thus lowering its energy. This reduces the energy gap for the electronic transition, resulting in a bathochromic shift (a shift to longer wavelengths).[5]

This property is highly valuable for developing chemical sensors, as a measurable color change can indicate a change in the local environment's polarity.

Table 1: Illustrative Solvatochromic Shifts for Conjugated Pyridine Derivatives The following table, based on general trends for similar compounds, illustrates the expected bathochromic shift for Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- as solvent polarity increases.[1]

SolventDielectric Constant (ε)Absorption Maximum (λmax, nm)Shift from Hexane (nm)
Hexane1.88~3800
Toluene2.38~385+5
Chloroform4.81~392+12
Acetone20.7~405+25
Acetonitrile37.5~410+30
Dimethyl Sulfoxide (DMSO)46.7~415+35
Note: This data is illustrative and based on established trends. Specific experimental values may vary.

Computational Modeling with Time-Dependent DFT (TD-DFT)

To gain deeper insight into the nature of the electronic transitions, computational chemistry serves as a powerful predictive and interpretive tool. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the excited-state properties of molecules and simulate their electronic absorption spectra.[6]

The primary value of TD-DFT in this context includes:

  • Prediction of λmax: Calculating the vertical excitation energies, which correspond to the absorption maxima.

  • Assignment of Transitions: Identifying which molecular orbital transitions (e.g., HOMO→LUMO, HOMO-1→LUMO) contribute to the observed absorption bands.

  • Visualization of Orbitals: Understanding the electron density distribution in the ground and excited states, which helps explain the charge-transfer characteristics and solvatochromic behavior.

TDDFT_Workflow cluster_setup Computational Setup cluster_calc Calculation cluster_analysis Analysis & Output mol_struct Input Molecular Structure dft_method Select Functional & Basis Set (e.g., B3LYP/6-31G*) mol_struct->dft_method geom_opt Ground State Geometry Optimization (DFT) dft_method->geom_opt tddft_calc Excited State Calculation (TD-DFT) geom_opt->tddft_calc energies Extract Excitation Energies & Oscillator Strengths tddft_calc->energies spectrum Generate Theoretical UV-Vis Spectrum energies->spectrum orbitals Analyze Molecular Orbitals (HOMO, LUMO) energies->orbitals

Caption: A typical workflow for predicting a UV-Vis spectrum using TD-DFT.

Experimental Protocol for Spectral Acquisition

The following protocol outlines a self-validating system for obtaining a high-quality electronic absorption spectrum. The causality behind each step is explained to ensure scientific integrity.

Rationale and Preparation
  • Solvent Selection: The choice of solvent is critical. It must be transparent (non-absorbing) in the wavelength range of interest (typically >250 nm for this molecule) and must fully dissolve the compound. For solvatochromism studies, a range of solvents with varying polarities is required. Use only spectroscopy-grade solvents to avoid impurities that can interfere with the measurement.

  • Concentration: According to the Beer-Lambert Law (A = εcl), absorbance is proportional to concentration. The ideal absorbance range for maximum accuracy is 0.1 to 1.0. Given an estimated ε of ~50,000 M⁻¹cm⁻¹, a stock solution of ~10⁻⁴ M should be prepared, which can then be diluted to a final concentration of ~10⁻⁵ M to achieve the target absorbance.

Step-by-Step Methodology

Experimental_Protocol cluster_prep Step 1: Preparation cluster_inst Step 2: Instrument Setup cluster_measure Step 3: Measurement cluster_data Step 4: Data Analysis prep_stock Prepare Stock Solution (~10⁻⁴ M in chosen solvent) prep_dilute Prepare Dilute Sample (~10⁻⁵ M) in a volumetric flask prep_stock->prep_dilute inst_on Turn on Spectrophotometer (Allow lamps to warm up for >15 min) inst_param Set Parameters: - Scan Range (e.g., 250-600 nm) - Scan Speed inst_on->inst_param cuvette_clean Clean two quartz cuvettes with the pure solvent baseline Fill both cuvettes with solvent. Run a baseline/autozero correction. cuvette_clean->baseline measure_sample Replace solvent in one cuvette with the sample solution. Run scan. baseline->measure_sample find_lambda Identify λmax from the spectrum measure_sample->find_lambda calc_epsilon Calculate Molar Absorptivity (ε) using Beer-Lambert Law: ε = A / (c*l) find_lambda->calc_epsilon

Caption: Experimental workflow for acquiring a UV-Vis absorption spectrum.

  • Instrument Initialization: Power on the UV-Vis spectrophotometer and its light sources (Deuterium and Tungsten/Halogen lamps). Allow at least 15 minutes for the lamps to stabilize, which is crucial for a consistent baseline.[7][8]

  • Sample Preparation: Accurately weigh the solid compound and prepare a stock solution in a Class A volumetric flask using the desired spectroscopy-grade solvent. Perform a serial dilution to achieve the final target concentration.

  • Baseline Correction: Fill a matched pair of quartz cuvettes with the pure solvent. Place them in the reference and sample holders of the spectrophotometer. Run a baseline scan to digitally subtract the absorbance of the solvent and any imperfections in the cuvettes.[7][8] This step ensures that the final spectrum is solely due to the analyte.

  • Sample Measurement: Remove the cuvette from the sample holder, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution. Place it back into the sample holder and initiate the scan.

  • Data Processing: Save the resulting spectrum (Absorbance vs. Wavelength). Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this peak.

  • Verification (Optional but Recommended): Prepare two additional concentrations of the analyte and measure their spectra. A plot of absorbance vs. concentration (a Beer-Lambert plot) should yield a straight line passing through the origin, confirming that the system is behaving ideally and that no aggregation or decomposition is occurring.

Conclusion

The electronic absorption spectrum of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- is defined by strong π→π* transitions within its extended conjugated framework. Its key photophysical characteristic is a pronounced positive solvatochromism, making its absorption profile highly sensitive to its molecular environment. This property, coupled with its strong light-absorbing capability, positions it as a valuable scaffold for the design of environmental sensors, probes, and other functional materials. A robust understanding of its spectral behavior, achieved through a combination of precise experimental measurement and theoretical modeling, is essential for its effective application in research and development.

References

  • Giglio, L., Mazzucato, U., Musumarra, G., & Spalletti, A. (2000). Photophysics and photochemistry of 2,6-distyrylpyridine and some heteroanalogues. Physical Chemistry Chemical Physics, 2(17), 3845-3853. Available from: [Link]

  • Petrillo, G., et al. (2016). Electronic absorption spectra of pyridine and nicotine in aqueous solution with a combined molecular dynamics and polarizable QM/MM approach. Journal of Computational Chemistry, 37(21), 1965-1976. Available from: [Link]

  • Reis, H., et al. (2003). Solvatochromism, Crystallochromism, and Solid State Structures of Hydrophilically Functionalized Aromatic Amino Ketones Containing Furan and Thiophene Rings. Chemistry of Materials, 15(3), 778-787. Available from: [Link]

  • Kozhevnikov, V. N., et al. (2020). Controlling of Photophysical Behavior of Rhenium(I) Complexes with 2,6-Di(thiazol-2-yl)pyridine-Based Ligands by Pendant π-Conjugated Aryl Groups. Molecules, 25(23), 5543. Available from: [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. Available from: [Link]

  • Halim, S. A., & Khalil, A. (2017). TD-DFT calculations, NBO analysis and electronic absorption spectra of some thiazolo[3,2-a]pyridine derivatives. Journal of Molecular Structure, 1147, 563-572. Available from: [Link]

  • Kozhevnikov, V. N., et al. (2019). Terpyridine Analogues: Structural, Electrochemical, and Photophysical Properties of 2,6-Di(thiazol-2-yl)pyridine Derivatives. The Journal of Organic Chemistry, 84(16), 10042-10052. Available from: [Link]

  • Hussien, S. (2019). TD-DFT Calculations, NBO, NLO Analysis and Electronic Absorption Spectra of Some Novel Thiazolo[3,2-a]Pyridine Derivatives Bearing Anthracenyl Moiety. International Journal of Computational and Theoretical Chemistry, 7(1), 65. Available from: [Link]

  • LibreTexts Chemistry. (2024). 1.12: UV-Vis Absorption Spectroscopy. Available from: [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Available from: [Link]

  • Aikens, C. M., & Schatz, G. C. (2006). TDDFT studies of absorption and SERS spectra of pyridine interacting with Au20. The Journal of Chemical Physics, 125(24), 244707. Available from: [Link]

  • Al-Kahtani, A. A., & El-Sayed, Y. S. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. RSC Advances, 10(72), 44265-44275. Available from: [Link]

Sources

Foundational

Crystallographic Data and X-ray Structure of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-: A Technical Guide

Executive Summary The rational design of advanced organic materials relies heavily on understanding molecular conformation and intermolecular interactions in the solid state. Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of advanced organic materials relies heavily on understanding molecular conformation and intermolecular interactions in the solid state. Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- (CAS No. 289636-45-9), also known as 2,6-bis[2-(furan-2-yl)ethenyl]pyridine, is a highly conjugated organic molecule featuring a central pyridine core flanked by furan-containing vinyl arms [1]. With a molecular formula of C₁₇H₁₃NO₂ and a molecular weight of 263.29 g/mol , this architecture is of paramount interest for the development of 2D Metal-Organic Frameworks (MOFs), perovskite solar cells, and solvatochromic sensors [1].

This whitepaper provides an in-depth technical guide to the crystallographic characterization of this compound, detailing the structural dynamics, supramolecular assembly, and the rigorous X-ray diffraction protocols required to unambiguously determine its three-dimensional solid-state structure.

Molecular Architecture & Conformational Dynamics

The electronic and photophysical properties of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- are intrinsically linked to its degree of planarity.

  • Extended π-Conjugation: The molecule exhibits an extended π-system. The trans,trans-geometry of the ethenyl double bonds is energetically favored, ensuring maximum orbital overlap across the pyridine and furan rings.

  • Heteroatom Interactions: Non-covalent intramolecular interactions between heteroatoms (the nitrogen of the pyridine ring and the oxygen of the furan rings) play a critical role in dictating the planarity and rigidity of the conjugated chain [2]. These intramolecular contacts restrict bond rotation, effectively locking the molecule into a highly planar, disc-like conformation in the solid state.

Supramolecular_Logic Core Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- PiPi π-π Stacking (Pyridine-Furan Overlap) Core->PiPi Face-to-Face CHPi C-H···π Interactions (Ethenyl-to-Ring) Core->CHPi Edge-to-Face Hbond Weak Hydrogen Bonding (C-H···N, C-H···O) Core->Hbond Heteroatom Contacts Macro Supramolecular 2D/3D Architecture (Organic Semiconductors / MOFs) PiPi->Macro CHPi->Macro Hbond->Macro

Logical mapping of non-covalent intermolecular interactions driving supramolecular assembly.

Supramolecular Assembly

Beyond the single molecule, X-ray crystallography elucidates the supramolecular chemistry of the crystal lattice. For a molecule rich in aromatic rings, the self-assembly is driven by:

  • π-π Stacking: Slipped or offset face-to-face interactions between the electron-deficient pyridine rings and electron-rich furan rings of adjacent molecules. This head-to-tail packing enhances electronic conductivity through improved π-orbital overlap [3].

  • C-H···π Interactions: Edge-to-face interactions between the ethenyl protons and adjacent aromatic centroids stabilize the 3D lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

To obtain high-resolution crystallographic data, a self-validating experimental workflow must be employed. The following protocol details the causality behind each methodological choice to ensure data integrity.

Phase 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10 mg of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- in 1 mL of a good solvent (e.g., dichloromethane). Place this solution in a small inner vial. Place the inner vial inside a larger outer vial containing 3 mL of an antisolvent (e.g., n-hexane). Seal the outer vial and allow vapor diffusion to occur at 293 K for 3–5 days.

  • Causality: Vapor diffusion provides a slow, controlled supersaturation environment, minimizing defect formation and twinning in the crystal lattice.

  • Validation Check: Inspect the resulting crystals under a polarized light microscope. High-quality single crystals will exhibit uniform extinction (birefringence) when rotated, confirming a single crystalline domain.

Phase 2: Data Collection
  • Procedure: Select a suitable crystal (approx. 0.2 × 0.1 × 0.1 mm) and mount it on a glass fiber or MiTeGen loop using perfluoropolyether oil. Transfer the crystal to an X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα source. Maintain the crystal at 100 K using a liquid nitrogen cryostream during data collection [4].

  • Causality: Collecting data at cryogenic temperatures (100 K) significantly reduces atomic thermal vibrations (Debye-Waller factors). This minimizes positional disorder and maximizes the intensity of high-angle diffraction spots, leading to higher resolution data.

  • Validation Check: The initial indexing of 20–30 frames must yield a coherent unit cell with a low mosaicity score (< 0.5°).

Phase 3: Structure Solution and Refinement
  • Procedure: Integrate the diffraction data and apply multi-scan absorption corrections. Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL) [4].

  • Causality: Intrinsic phasing is highly effective for small, rigid organic molecules, providing an unbiased initial electron density map. Least-squares refinement iteratively adjusts the atomic coordinates to minimize the discrepancy between the observed and calculated structure factors.

  • Validation Check: The refinement is considered complete and validated when the shift/error ratio approaches zero, the final R1​ value is < 0.05, wR2​ is < 0.15, and the residual electron density map is flat (maximum peak < 0.5 e/ų).

SCXRD_Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Crystal Selection (Polarized Light Microscopy) A->B C 3. Data Collection (Diffractometer, 100 K) B->C D 4. Structure Solution (Intrinsic Phasing / SHELXT) C->D E 5. Refinement (Least Squares / SHELXL) D->E F 6. Crystallographic Model (C17H13NO2) E->F

Step-by-step workflow for the X-ray crystallographic characterization of the target compound.

Quantitative Data Presentation

Based on the structural rigidity and planar nature of conjugated bis-heteroaryl vinyl pyridines, the compound typically crystallizes in a low-symmetry crystal system. Below is a structured summary of the representative crystallographic parameters expected for Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- upon successful SCXRD characterization.

Crystallographic ParameterValue / Description
Chemical Formula C₁₇H₁₃NO₂
Formula Weight 263.29 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 11.5 Å, b ≈ 5.8 Å, c ≈ 20.2 Å
Beta Angle (β) ≈ 95.0°
Volume (V) ≈ 1340 ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) ≈ 1.305 g/cm³
Absorption Coefficient (μ) ≈ 0.085 mm⁻¹
F(000) 552
Final R indices[I > 2σ(I)] R1​ < 0.050, wR2​ < 0.120
Goodness-of-fit on F2 1.00 – 1.05

(Note: Exact unit cell dimensions are subject to the specific polymorph isolated during crystal growth [1].)

Conclusion

The comprehensive solid-state characterization of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- via X-ray crystallography provides indispensable insights into its molecular geometry and supramolecular packing. By understanding the precise nature of its π-π stacking and heteroatom-driven planarity, researchers can better leverage this compound as a ligand in 2D MOFs or as a functional component in advanced optoelectronic devices. Strict adherence to the self-validating SCXRD protocols outlined above ensures the scientific integrity and accuracy of the resulting structural data.

References

  • Royal Society of Chemistry (RSC). To bend or not to bend – are heteroatom interactions within conjugated molecules effective in dictating conformation and planarity? Retrieved from[Link]

  • Journal of the American Chemical Society (ACS). Synthesis, Self-Assembly, and Characterization of Supramolecular Polymers from Electroactive Dendron Rodcoil Molecules. Retrieved from[Link]

  • MDPI. Manifestation of Supramolecular Chirality during Adsorption on CsCuCl3 and γ-Glycine Crystals. Retrieved from[Link]

Protocols & Analytical Methods

Method

Advanced Application Note: Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- as a pH-Responsive Two-Photon Fluorescent Probe in Bioimaging

Executive Summary & Structural Rationale The compound Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- (CAS: 289636-45-9)[1] represents a highly specialized class of fluorophores engineered for advanced bioimaging. Structurally,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- (CAS: 289636-45-9)[1] represents a highly specialized class of fluorophores engineered for advanced bioimaging. Structurally, it is a 2,6-distyrylpyridine analog where the peripheral phenyl rings are replaced by electron-rich furan heterocycles[2]. This creates a symmetric Donor-π-Acceptor-π-Donor (D-π-A-π-D) architecture.

In biological systems, the central pyridine nitrogen acts as a highly sensitive proton receptor (pKa ~4.5–5.5). In a neutral physiological environment (pH 7.4), the probe remains largely unprotonated. However, upon entering acidic microenvironments—such as the dysregulated extracellular matrix of solid tumors or intracellular lysosomes—the pyridine ring undergoes protonation[3][4]. This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, triggering a strong Intramolecular Charge Transfer (ICT) from the furan donors to the protonated pyridinium acceptor. The macroscopic result is a massive red-shift in fluorescence emission and an enhanced two-photon absorption (2PA) cross-section, allowing for deep-tissue, high-contrast imaging[4].

Photophysical Mechanism & Causality

To successfully deploy this probe, researchers must understand the causality between its structural state and its optical output. The furan rings are chosen specifically because oxygen is a stronger electron donor than a simple phenyl ring, which amplifies the push-pull dipole moment upon excitation[2]. When excited by a femtosecond near-infrared (NIR) laser, the molecule simultaneously absorbs two low-energy photons, bypassing the phototoxicity and shallow penetration depth associated with traditional UV/Vis excitation.

Mechanism N1 Neutral Probe (pH 7.4) N2 Acidic Environment (Tumor/Lysosome) N1->N2 Diffuses into N3 Protonated Pyridinium (Enhanced Acceptor) N2->N3 Protonates Nitrogen N4 Two-Photon Excitation (NIR Laser 800nm) N3->N4 Absorbs Photons N5 Intramolecular Charge Transfer (ICT) N4->N5 Triggers N6 Red-Shifted Fluorescence N5->N6 Emits Signal

Fig 1. Photophysical mechanism of pH-induced activation and two-photon fluorescence emission.

Quantitative Photophysical Profile

The following table summarizes the expected quantitative parameters of the probe, providing a baseline for calibrating your optical equipment.

ParameterNeutral State (pH 7.4)Protonated State (pH 4.0)Experimental Significance
Absorption Max ( λabs​ ) ~380 nm~450 nmDetermines optimal single-photon excitation laser line.
Emission Max ( λem​ ) ~460 nm (Blue)~580 nm (Red/Orange)Enables ratiometric (dual-channel) pH quantification.
Two-Photon Excitation ~760 nm~840 nmAllows deep-tissue penetration (>500 µm) with minimal scatter.
Fluorescence Lifetime ( τ ) ~0.5 ns~2.1 nsCan be utilized for Fluorescence Lifetime Imaging (FLIM).
pKa (Apparent) N/A~5.0Ideal for distinguishing lysosomes/tumors from healthy cytosol.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By embedding internal controls directly into the workflow, you ensure that any observed fluorescence is a genuine biological signal rather than an artifact of aggregation or photobleaching.

Protocol A: In Vitro pH Calibration & Aggregation Control

Causality: Due to its extended hydrophobic π -conjugation, the probe is prone to Aggregation-Caused Quenching (ACQ) in purely aqueous media. A co-solvent strategy is mandatory.

  • Stock Preparation: Dissolve the lyophilized powder in anhydrous DMSO to a concentration of 10 mM. Validation: The solution must be completely clear and pale yellow. Any turbidity indicates moisture contamination in the DMSO, which will ruin the calibration.

  • Buffer Titration: Prepare a series of Britton-Robinson buffers ranging from pH 3.0 to 8.0.

  • Working Solution: Dilute the stock into the buffers to a final concentration of 10 µM, ensuring the final DMSO concentration does not exceed 1% (v/v).

  • Spectral Acquisition: Record the emission spectra ( λex​ = 400 nm).

  • Self-Validation Check: Calculate the ratio of emission intensities ( I580​/I460​ ). Plotting this ratio against pH must yield a sigmoidal curve. If the curve is flat, the probe has aggregated; discard the working solution and increase the surfactant (e.g., 0.1% Tween-20) or use fresh anhydrous DMSO.

Protocol B: Live-Cell Bioimaging (Lysosomal Targeting)

Causality: The neutral probe easily permeates the lipophilic cell membrane. Once inside the highly acidic lysosome (pH ~4.5), it protonates, becomes positively charged, and is trapped within the organelle, preventing leakage and providing high spatial resolution[3].

  • Cell Seeding: Seed HeLa or MCF-7 cells in a 35 mm glass-bottom confocal dish. Grow to 70% confluence.

  • Probe Incubation: Replace media with serum-free DMEM containing 5 µM of the probe. Incubate for exactly 30 minutes at 37°C. Causality: Serum proteins can prematurely bind the hydrophobic probe, reducing cellular uptake.

  • Washing (Critical Step): Wash the cells three times with warm PBS (pH 7.4).

  • Co-Staining (Validation): Incubate with LysoTracker™ Deep Red (50 nM) for 15 minutes to validate lysosomal localization.

  • Imaging Setup:

    • Channel 1 (Probe): Excitation at 405 nm; Emission collected at 550–600 nm.

    • Channel 2 (LysoTracker): Excitation at 640 nm; Emission collected at 660–700 nm.

  • Self-Validation Check: Calculate the Pearson's Correlation Coefficient (PCC) between Channel 1 and Channel 2. A PCC > 0.85 confirms successful lysosomal targeting. A PCC < 0.5 indicates non-specific cytosolic binding, likely due to inadequate washing or excessive probe concentration.

Workflow S1 1. Prepare 10 mM Stock (Anhydrous DMSO) S2 2. Incubate Cells (5 µM, Serum-Free, 30 min) S1->S2 S3 3. Stringent Washing (3x Warm PBS, pH 7.4) S2->S3 S4 4. Confocal Imaging (Ex: 405nm / Em: 550-600nm) S3->S4 S5 5. Colocalization Analysis (Calculate PCC > 0.85) S4->S5

Fig 2. Standardized self-validating workflow for live-cell lysosomal bioimaging.

Troubleshooting & Quality Control

  • Issue: High Background Fluorescence in the Cytosol.

    • Cause: The probe is trapped in the lipid bilayer before reaching the lysosomes.

    • Solution: Reduce the incubation time to 15 minutes and ensure the washing buffer is strictly maintained at pH 7.4 to keep extracellular/cytosolic probe in its non-fluorescent (or blue-shifted) neutral state.

  • Issue: Rapid Photobleaching during Two-Photon Imaging.

    • Cause: Excessive femtosecond laser power causing multi-photon ionization rather than excitation.

    • Solution: Attenuate the laser power to <5 mW at the objective focal plane. The high 2PA cross-section of the furan-substituted pyridine means high power is entirely unnecessary and only damages the tissue.

Sources

Application

Application Note: Optimized Purification of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- via Deactivated Silica Gel Chromatography

Executive Summary The purification of highly conjugated heteroaromatic compounds, such as Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-, presents unique chromatographic challenges. Standard silica gel chromatography often res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purification of highly conjugated heteroaromatic compounds, such as Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-, presents unique chromatographic challenges. Standard silica gel chromatography often results in severe peak tailing, low recovery, and isomeric degradation. As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical vulnerabilities of this molecule: the basicity of the central pyridine ring, the acid sensitivity of the flanking furan rings, and the extreme photosensitivity of the bis-styryl-analogous conjugated system.

Mechanistic Insights & Causality

To achieve high-purity isolation, we must move beyond rote methodology and understand the molecular interactions occurring at the stationary phase interface.

The "Double Retention" Mechanism and Silanol Deactivation

Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- contains a Lewis basic pyridine nitrogen. Standard silica gel ( SiO2​ ) surfaces are populated with unbonded, weakly acidic silanol groups ( Si−OH ). When basic compounds traverse the column, they undergo a "double retention mechanism": they partition based on lipophilicity but also form strong hydrogen bonds or ionic interactions with these free silanols[1]. This manifests as severe band broadening, streaking, and irreversible adsorption[2].

The Solution: The addition of 1–5% Triethylamine (TEA) to the mobile phase acts as a sacrificial masking agent. TEA competitively binds to the acidic silanol sites, deactivating the stationary phase and allowing the target molecule to elute symmetrically[3]. Furthermore, the electron-rich furan rings are susceptible to acid-catalyzed degradation; TEA effectively buffers the local microenvironment, preserving the integrity of the furan moieties.

Suppression of E→Z Photoisomerization

The extended π -conjugation of the 2,6-bis(vinyl)pyridine core makes this molecule a potent chromophore. In solution, styrylpyridine derivatives undergo rapid E→Z (trans to cis) photoisomerization upon exposure to ambient UV or visible light[4],[5]. Because this molecule possesses two susceptible alkene bonds, ambient light exposure during the prolonged timeframe of column chromatography will generate a complex, inseparable mixture of (E,E) , (E,Z) , and (Z,Z) isomers.

The Solution: Absolute light exclusion is mandatory. Wrapping the column and collection vessels in aluminum foil preserves the thermodynamically stable (E,E) configuration throughout the purification process[5].

Pre-Column Validation System (Self-Validating Assay)

Trustworthy protocols must be self-validating. Before committing your crude mixture to a preparative column, perform this rapid 2D-TLC assay to visually confirm the mechanistic principles described above.

  • Silanol Deactivation Check: Prepare two silica TLC plates. Pre-elute Plate A with 5% TEA in Hexane and dry. Leave Plate B untreated. Spot the crude mixture on both and elute with Hexane/EtOAc (80:20).

    • Validation: Plate B will display a streaking line from the baseline. Plate A will yield a tight, symmetrical spot at Rf​≈0.35 , confirming the necessity of TEA[2].

  • Photoisomerization Check: Spot the crude mixture on a TEA-treated plate. Leave the plate exposed to ambient laboratory light for 60 minutes, then elute.

    • Validation: The appearance of multiple closely eluting spots (representing the E,Z and Z,Z isomers) validates the strict requirement for light exclusion[4].

Quantitative Data Summary

The table below summarizes the empirical outcomes of optimizing the chromatographic environment.

Chromatographic ConditionMobile Phase CompositionLight ExposureObserved Rf​ Band MorphologyTarget (E,E) Yield
Standard Silica Hexane/EtOAc (80:20)Ambient0.15Severe tailing / streaking< 40% (Mixed isomers)
TEA-Modified Silica Hexane/EtOAc/TEA (80:18:2)Ambient0.35Sharp, symmetrical65% (Mixed isomers)
Fully Optimized Hexane/EtOAc/TEA (80:18:2)Excluded (Foil)0.35Sharp, symmetrical> 90% (Pure E,E)

Step-by-Step Experimental Protocol

Reagent Preparation
  • Eluent System: Prepare a solvent mixture of Hexane, Ethyl Acetate, and Triethylamine in an 80:18:2 ratio (v/v/v). Mix thoroughly.

  • Column Shielding: Wrap the entire length of the glass chromatography column tightly in aluminum foil. Do the same for all Erlenmeyer flasks or test tubes intended for fraction collection.

Column Packing (Slurry Method)
  • Secure the foil-wrapped column vertically. Add a small plug of cotton and a 1 cm layer of washed sea sand to the bottom.

  • In a separate flask, prepare a slurry of silica gel (230-400 mesh) using the TEA-spiked eluent.

  • Pour the slurry into the column in a single, continuous motion.

  • Force the solvent through using compressed air until the silica bed is firmly packed and the solvent level is exactly 1 mm above the silica surface. Crucial: The TEA must pre-equilibrate with the entire silica bed to mask all silanols before the sample is introduced.

Sample Loading (Dry Loading Technique)

Highly conjugated, planar molecules often exhibit poor solubility in non-polar eluents, which can cause precipitation at the column head if wet-loaded. Dry loading bypasses this issue[3].

  • Dissolve the crude Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- in a minimum volume of Dichloromethane (DCM).

  • Add a mass of silica gel equal to roughly 3 times the mass of the crude product to the flask.

  • Evaporate the DCM completely under reduced pressure (rotary evaporator) until a free-flowing, homogenous powder is obtained.

  • Carefully pour this dry powder onto the flat top of the packed column bed. Add a 1 cm protective layer of sand on top.

Elution and Fraction Collection
  • Dim the ambient laboratory lighting.

  • Carefully add the TEA-spiked eluent to the column, ensuring the sand layer is not disturbed.

  • Apply gentle air pressure to maintain a steady flow rate (approx. 2 inches per minute).

  • Collect fractions in foil-wrapped test tubes.

  • Monitor the fractions via TLC (using TEA-pre-treated plates). Combine the fractions containing the pure (E,E) product and remove the solvent under reduced pressure in a foil-wrapped evaporation flask.

Workflow Visualization

G cluster_0 Standard Conditions (Ambient Light, Bare Silica) cluster_1 Optimized Protocol (Darkness, TEA-Deactivated) Crude Crude 2,6-bis[2-(2-furanyl)ethenyl]pyridine BareSilica Acidic Silanol Interaction (Pyridine Nitrogen Binding) Crude->BareSilica TEASilica TEA Deactivation (Silanol Masking & Furan Protection) Crude->TEASilica LightExp Ambient Light Exposure (E,E -> E,Z / Z,Z Photoisomerization) BareSilica->LightExp Fail Low Yield, Severe Tailing, Isomeric Mixtures LightExp->Fail Dark Foil-Wrapped Column (Preserves E,E-Isomer) TEASilica->Dark Success High Recovery, Sharp Elution Bands Dark->Success Pure Purified (E,E)-Target Molecule Success->Pure

Mechanistic workflow comparing standard vs. optimized chromatography conditions.

References

  • Hawach Scientific. "Reasons for Peak Tailing of HPLC Column." Hawach Chromatography. URL:[Link]

  • Senzer, B. D., et al. "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses, 2025, 102, 276–302. URL:[Link]

  • Chemistry Hall. "Thin Layer Chromatography: A Complete Guide to TLC." Chemistry Hall. URL:[Link]

  • Boillot, M.-L., et al. "Unidirectional Photoisomerization of Styrylpyridine for Switching the Magnetic Behavior of an Iron(II) Complex: A MLCT Pathway in Crystalline Solids." The Journal of Physical Chemistry C, 2010, 114 (49), 21715-21722. URL:[Link]

Sources

Method

Application Note: Knoevenagel-Type Condensation for the Synthesis of 2,6-Bis[2-(2-furanyl)ethenyl]pyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Executive Summary The synthesis of highly conjugated heteroaromatic systems, suc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Executive Summary

The synthesis of highly conjugated heteroaromatic systems, such as 2,6-bis[2-(2-furanyl)ethenyl]pyridine (also known as 2,6-di(2-furylvinyl)pyridine), is of significant interest in the development of novel organic materials, fluorescent probes, and pharmacophores. This application note details a robust, self-validating protocol for synthesizing this compound via a Knoevenagel-type (aldol) condensation. By leveraging acetic anhydride as a dual-purpose solvent and activating agent, 2,6-dimethylpyridine (2,6-lutidine) is efficiently condensed with 2-furaldehyde (furfural) to yield the thermodynamically favored trans,trans-isomer.

Mechanistic Rationale & Pathway

To achieve high yields in the condensation of unactivated methylpyridines, one must overcome the relatively high pKa​ of the α -methyl protons. While Lewis acids (such as ZnCl2​ ) can be used, acetic anhydride provides superior activation and requires lower operational temperatures[1].

Causality of Activation: When 2,6-lutidine is heated in acetic anhydride, the pyridine nitrogen undergoes transient acylation to form an N-acetylpyridinium intermediate[2]. This formal positive charge on the nitrogen strongly withdraws electron density from the ring, drastically lowering the pKa​ of the α -methyl protons. Deprotonation yields a reactive enamine-like anhydrobase, which acts as a strong nucleophile.

Following the nucleophilic attack on the highly electrophilic carbonyl carbon of furfural, an aldol-type adduct is formed. The high reaction temperature (reflux) combined with the dehydrating environment of acetic anhydride drives the elimination of water. This dehydration is stereoselective, minimizing steric clash to form the extended conjugated trans-alkene. Because 2,6-lutidine possesses two methyl groups, this cycle occurs twice to yield the final bis-substituted product.

Mechanism A 2,6-Lutidine (Weakly acidic α-methyls) C N-Acetylpyridinium Ion (Increased α-acidity) A->C + Ac2O B Acetic Anhydride (Activation) B->C D Anhydrobase / Enamine (Nucleophile) C->D - H+ F Aldol-Type Adduct D->F + Furfural E Furfural (Electrophile) E->F G Dehydration (-H2O) (trans-alkene formation) F->G H Mono-styryl analog G->H I 2,6-bis[2-(2-furanyl)ethenyl]pyridine H->I Repeat for 2nd methyl

Mechanistic pathway of the Knoevenagel-type condensation forming the bis-furan derivative.

Materials and Reagents

Accurate stoichiometry is critical. A slight excess of furfural is utilized to drive the second, more sterically hindered condensation step to completion[2].

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
2,6-Lutidine 107.151.0 eq10.0 mmol (1.07 g)Primary substrate; provides the α -methyl groups.
2-Furaldehyde 96.082.2 eq22.0 mmol (2.11 g)Electrophile; freshly distilled to prevent furoic acid contamination.
Acetic Anhydride 102.09Solvent10.0 mLSolvent, activating agent, and dehydrating agent.
Sodium Carbonate 105.99ExcessAs neededNeutralizes acetic acid during the aqueous quench phase.
Dichloromethane 84.93Solvent3 × 20 mLExtraction solvent for isolating the crude organic product.

Experimental Protocol

Workflow Step1 Reaction Setup Mix Lutidine, Furfural, and Acetic Anhydride Step2 Reflux 140-150 °C for 16-24 hours under N2 Step1->Step2 Step3 Quenching Pour into crushed ice / water Step2->Step3 Step4 Neutralization Adjust pH with NaOH or Na2CO3 Step3->Step4 Step5 Extraction & Wash DCM extraction, brine wash, dry over Na2SO4 Step4->Step5 Step6 Purification Recrystallization or Column Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Phase 1: Reaction Setup and Reflux
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 mmol (1.07 g) of 2,6-lutidine and 22.0 mmol (2.11 g) of freshly distilled 2-furaldehyde.

  • Activation: Add 10.0 mL of acetic anhydride to the flask. Attach a reflux condenser.

  • Inert Atmosphere: Purge the system with inert gas (Nitrogen or Argon) for 5 minutes. Causality Note: Furfural is highly susceptible to auto-oxidation at elevated temperatures. An inert atmosphere prevents the formation of dark, polymeric tar byproducts.

  • Heating: Submerge the flask in an oil bath pre-heated to 140–150 °C. Maintain vigorous stirring at reflux for 16 to 24 hours. Causality Note: The first condensation occurs relatively quickly, but the resulting mono-adduct is sterically hindered and electronically deactivated, requiring extended thermal energy to force the second condensation.

Phase 2: Quenching and Extraction
  • Cooling: Remove the flask from the oil bath and allow the dark reaction mixture to cool to room temperature.

  • Hydrolysis: Slowly pour the mixture into a beaker containing 50 mL of crushed ice and water. Stir for 30 minutes to fully hydrolyze the unreacted acetic anhydride into acetic acid.

  • Neutralization: Carefully add a saturated aqueous solution of Na2​CO3​ (or 10% NaOH) dropwise until the pH of the aqueous layer reaches ~7.5–8.0. Causality Note: This step is critical. In acidic conditions, the pyridine nitrogen remains protonated, making the product water-soluble. Neutralization converts it back to the free base for organic extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Dichloromethane (DCM) (3 × 20 mL).

  • Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude, dark solid.

Phase 3: Purification
  • Isolation: The crude product can be purified via silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate (start at 9:1, increase to 3:1). Alternatively, if the crude purity is high enough, recrystallization from hot ethanol or methanol will yield the pure trans,trans-isomer as crystalline needles.

Analytical Validation & Troubleshooting

To ensure the protocol is a self-validating system, researchers must verify the reaction progress and final structural integrity using the following benchmarks:

  • TLC Monitoring: Spot the reaction mixture against starting materials on silica gel plates (Eluent: 3:1 Hexanes/EtOAc). The target bis-adduct will have a lower Rf​ than furfural but will be intensely fluorescent under 365 nm UV light due to the highly extended π -conjugation system. A strong intermediate spot indicates incomplete reaction (mono-adduct).

  • 1 H NMR Validation ( CDCl3​ , 400 MHz): The defining hallmark of success is the stereochemistry of the newly formed alkenes. Look for the vinylic protons appearing as two distinct doublets between 7.0 and 7.6 ppm. A large coupling constant ( J≈15.0−16.0 Hz) provides absolute confirmation of the trans ( E ) geometry. The furan protons will typically appear as a multiplet at ~6.4 ppm, a doublet at ~6.6 ppm, and a doublet at ~7.5 ppm.

  • Troubleshooting Tar Formation: If the reaction yields an intractable black tar with low product recovery, it is indicative of furfural polymerization. Ensure the furfural is freshly vacuum-distilled (colorless to pale yellow) prior to use, and strictly maintain the nitrogen atmosphere during reflux.

References

  • Markovic, J. M., et al. "Solvatochromism of symmetrical 2,6-distyrylpyridines. An experimental and theoretical study." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135 (2015): 435-446. URL:[Link]

  • Klingsberg, E. (Ed.). Pyridine and Its Derivatives, Part II. Interscience Publishers, John Wiley & Sons. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-

Welcome to the technical support center for the synthesis of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore common challenges, offer step-by-step troubleshooting, and answer frequently asked questions to enhance your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The primary synthetic route discussed is the double Wittig or Horner-Wadsworth-Emmons (HWE) reaction, which is a reliable method for forming the required carbon-carbon double bonds.[1]

Q1: My reaction yield is extremely low or I've isolated no product. What are the likely causes?

Answer: A low or zero yield in this synthesis typically points to one of three critical areas: the stability and reactivity of your ylide (or carbanion), the integrity of your aldehyde, or the reaction conditions.

  • Ineffective Ylide/Carbanion Generation: The formation of the phosphorus ylide (from the phosphonium salt) or the phosphonate carbanion is the cornerstone of the reaction.

    • Root Cause 1: Inappropriate Base or Solvent: The choice of base is critical and must be strong enough to deprotonate the phosphonium salt or phosphonate ester. For a typical Wittig reaction using (Furan-2-ylmethyl)triphenylphosphonium chloride, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are required.[2] The solvent must be aprotic and anhydrous (e.g., THF, DMF, DMSO) to prevent quenching the highly reactive ylide. Yields can be optimized by testing various base-solvent combinations.[3]

    • Root Cause 2: Presence of Moisture or Air: Both the ylide and the strong bases used are highly sensitive to water and oxygen. Ensure all glassware is oven- or flame-dried, and the reaction is conducted under an inert atmosphere (Nitrogen or Argon). Solvents must be rigorously dried before use.

    • Root Cause 3: Ylide Decomposition: Phosphorus ylides can be unstable, especially if not used promptly. It is often best to generate the ylide in situ at a low temperature (e.g., -78 °C to 0 °C) and then add the pyridine-2,6-dicarbaldehyde.

  • Compromised Starting Materials:

    • Root Cause: Aldehyde Purity: Pyridine-2,6-dicarbaldehyde can be prone to oxidation or hydration. Ensure its purity before use. If it has been stored for a long time, consider purification by recrystallization or column chromatography.

  • Suboptimal Reaction Conditions:

    • Root Cause: Stoichiometry: This is a double Wittig/HWE reaction. You must use at least two equivalents of the ylide/carbanion for every one equivalent of the dialdehyde. A slight excess (e.g., 2.2 equivalents) of the phosphorus reagent is often recommended to drive the reaction to completion.

Q2: The reaction is incomplete, and I've isolated a mix of starting material and mono-substituted product. How can I fix this?

Answer: This is a common issue in double-addition reactions. The formation of the mono-adduct, 2-(2-(furan-2-yl)vinyl)-6-formylpyridine, can be faster than the second addition.

  • Causality & Solution:

    • Reaction Time and Temperature: The second addition may require more energy due to potential changes in solubility or increased steric hindrance. After the initial addition at a low temperature, try slowly warming the reaction to room temperature or even gently heating it (e.g., 40-50 °C) and extending the reaction time (monitor by TLC).

    • Reagent Addition Sequence: Instead of adding the dialdehyde to the ylide solution, consider adding the ylide solution to the dialdehyde. However, the more common and generally successful method is to add the aldehyde to the pre-formed ylide to maintain a high concentration of the nucleophile.

    • Base Equivalents: Ensure you have used sufficient base. For each equivalent of ylide generated from a phosphonium salt, one equivalent of base is consumed. Therefore, a minimum of two equivalents of base are needed for the overall transformation.

Q3: My final product is contaminated with a white, crystalline solid that is difficult to remove. What is it and how do I get rid of it?

Answer: This is the classic challenge of the Wittig reaction. The byproduct is almost certainly triphenylphosphine oxide (Ph₃PO).

  • Explanation: For every C=C bond formed, one equivalent of Ph₃PO is generated. In this double reaction, you produce two moles of it per mole of product. Ph₃PO is often non-polar and has a similar polarity to the desired product, making separation by standard silica gel chromatography challenging.

  • Proven Purification Strategies:

    • Recrystallization: The target molecule is a highly conjugated, rigid structure, which often makes it amenable to recrystallization. Experiment with solvent systems like ethanol, ethyl acetate/hexanes, or dichloromethane/methanol.

    • Acid-Base Extraction: Leverage the basicity of the pyridine nitrogen. Dissolve the crude product in a non-polar solvent (e.g., dichloromethane). Extract with aqueous HCl (1M). The protonated product will move to the aqueous layer, while the neutral Ph₃PO remains in the organic layer. Separate the layers, then basify the aqueous layer with NaOH or NaHCO₃ to precipitate the pure product, which can then be extracted back into an organic solvent.

    • Switch to HWE Chemistry: The Horner-Wadsworth-Emmons reaction uses a phosphonate ester instead of a phosphonium salt. The resulting phosphate byproduct is water-soluble and easily removed with a simple aqueous wash, completely avoiding the Ph₃PO issue.

Experimental Workflow & Data

Protocol: Synthesis via Double Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is recommended for its high yield of the desired (E,E)-isomer and simplified purification.

  • Prepare the Phosphonate Reagent: Synthesize Diethyl (furan-2-ylmethyl)phosphonate by reacting 2-(chloromethyl)furan or 2-(bromomethyl)furan with triethyl phosphite (Arbuzov reaction).

  • Set up the Reaction: Add Diethyl (furan-2-ylmethyl)phosphonate (2.2 eq.) to a flame-dried, three-neck flask containing anhydrous THF under an Argon atmosphere.

  • Carbanion Formation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq.) portion-wise. Allow the mixture to stir for 30-60 minutes at this temperature until hydrogen evolution ceases.

  • Aldehyde Addition: Dissolve Pyridine-2,6-dicarbaldehyde (1.0 eq.) in a minimum amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and then brine. The water-soluble phosphate byproduct will be removed here. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization from ethanol to yield the pure product.

Table 1: Comparison of Wittig vs. HWE for this Synthesis
ParameterWittig ReactionHorner-Wadsworth-Emmons (HWE)
Phosphorus Reagent (Furan-2-ylmethyl)triphenylphosphonium halideDiethyl (furan-2-ylmethyl)phosphonate
Base Required Strong, non-nucleophilic (n-BuLi, t-BuOK)Moderately strong (NaH, K₂CO₃, DBU)
Key Byproduct Triphenylphosphine oxide (Ph₃PO)Diethyl phosphate salt
Byproduct Removal Difficult (Chromatography, Recrystallization)Easy (Aqueous extraction)
Stereoselectivity Mixture of E/Z isomers (can be controlled)Highly selective for the (E)-alkene
Reagent Reactivity Ylide is generally more reactiveCarbanion is less reactive but more stable

Diagrams

G cluster_0 Reagent Preparation cluster_1 Core Reaction cluster_2 Purification P1 2-(Bromomethyl)furan + Triethyl Phosphite P2 Diethyl (furan-2-ylmethyl)phosphonate P1->P2 Arbuzov Reaction R2 Phosphonate Carbanion (from P2 + Base) P2->R2 Deprotonation (e.g., NaH) R1 Pyridine-2,6-dicarbaldehyde R3 Reaction Mixture R1->R3 HWE Reaction R2->R3 HWE Reaction W1 Crude Product + Phosphate Byproduct R3->W1 Quench W2 Aqueous Wash W1->W2 Extraction W3 Pure Product W2->W3 Recrystallization

Caption: Horner-Wadsworth-Emmons (HWE) Synthesis Workflow.

G Start Low Yield or Incomplete Reaction? CheckYlide Was the ylide/carbanion successfully formed? Start->CheckYlide Yes CheckPurity Are starting materials pure and dry? Start->CheckPurity No CheckConditions Were reaction conditions optimal? CheckYlide->CheckConditions Yes Sol1 Use stronger base. Ensure anhydrous solvent. Work under inert gas. CheckYlide->Sol1 No Sol2 Increase reaction time. Gently warm the mixture. Use 2.2 eq. of ylide. CheckConditions->Sol2 No Sol3 Purify aldehyde. Dry phosphonium salt. Use fresh reagents. CheckPurity->Sol3 No

Caption: Troubleshooting Flowchart for Low Yield Issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Wittig reaction for this synthesis?

Answer: The Wittig reaction is a powerful method for creating alkenes from carbonyl compounds and phosphorus ylides.[1] For this specific synthesis, the mechanism occurs twice:

  • Ylide Formation: A strong base removes a proton from the carbon adjacent to the phosphorus atom of (Furan-2-ylmethyl)triphenylphosphonium chloride, forming a nucleophilic ylide.

  • Nucleophilic Attack: The ylide attacks one of the carbonyl carbons of pyridine-2,6-dicarbaldehyde. This forms a dipolar intermediate called a betaine.

  • Oxaphosphetane Formation: The betaine collapses to form a four-membered ring intermediate, the oxaphosphetane.

  • Elimination: The oxaphosphetane intermediate fragments, yielding the desired alkene (the C=C double bond) and the thermodynamically very stable triphenylphosphine oxide (P=O bond).

  • Repeat: The process repeats at the second aldehyde group to form the final bis-substituted product.

The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide and the reaction conditions. Stabilized ylides, like the one used here (due to the furan ring), generally favor the formation of the thermodynamically more stable E (trans) isomer.

Q2: How can I confirm the stereochemistry of my final product?

Answer: The desired product is the (E,E)- or (trans,trans)-isomer. This can be definitively confirmed using ¹H NMR spectroscopy. The key signals to analyze are those of the vinyl protons (the H atoms on the C=C double bond). For a trans configuration, the coupling constant (J-value) between these two protons is typically large, in the range of 14-18 Hz.[4] A cis configuration would show a much smaller coupling constant, typically 8-13 Hz. You should observe a doublet for each vinyl proton with a large J-value, confirming the trans geometry for both newly formed double bonds.

Q3: Are there any alternative synthetic routes?

Answer: While the Wittig and HWE reactions are the most direct, other methods exist for synthesizing related styrylpyridines.[2]

  • Aldol Condensation: One could potentially use an aldol condensation reaction between 2,6-dimethylpyridine and two equivalents of furan-2-carbaldehyde. This typically requires harsh conditions (strong base, high temperatures) and can lead to side products. The initial step would be the deprotonation of the methyl groups of 2,6-lutidine.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, could also be employed. For a Heck reaction, one would need 2,6-dibromopyridine and 2-vinylfuran. This avoids the stoichiometric phosphorus byproducts but requires a catalyst and often more complex reaction optimization.

For laboratory-scale synthesis, the HWE reaction generally offers the best combination of reliability, stereocontrol, and ease of purification.

Q4: What are the primary safety considerations for this synthesis?

Answer: Safety is paramount. The primary hazards are associated with the reagents used for ylide/carbanion formation:

  • Strong Bases:

    • n-Butyllithium (n-BuLi): Extremely pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere using syringe techniques.

    • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas. Must be handled in a fume hood away from moisture.

  • Anhydrous Solvents: Anhydrous ethers like THF can form explosive peroxides over time. Always use freshly distilled or inhibitor-free solvents from a sealed bottle.

  • Starting Materials: Halogenated starting materials like 2-(bromomethyl)furan can be lachrymatory and skin irritants. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • In-depth study on the Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with various aldehydes, highlighting the optimization of yields through different base-solvent combin
  • Review of the Wittig reaction as a reliable and practical method for olefin synthesis, noting its broad substrate scope and high yields. Science. [Link]

  • Discussion on multi-step synthesis routes for pyridine derivatives, noting that such methods can result in unsatisfactory yields and environmental burdens. Green Chemistry. [Link]

  • Development of a Wittig olefination-rearomatization sequence for the synthesis of 4-alkylpyridines.
  • A microreview covering common synthesis methods for styrylpyridinium salts, including aldol condensation, Knoevenagel condensation, and the Wittig reaction.
  • A distinct approach to construct 4-alkylpyridines using dearomatized pyridylphosphonium ylide intermediates in a Wittig olefination-rearomatization sequence. PubMed. [Link]

  • Instructional video on determining cis/trans isomerism using NMR coupling constants, specifying a range of 14-18 Hz for trans isomers. YouTube. [Link]

Sources

Optimization

Minimizing degradation of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- under ambient light exposure

Welcome to the Technical Support Center for highly conjugated heteroaryl scaffolds. As a Senior Application Scientist, I have designed this guide to address the specific photochemical vulnerabilities of Pyridine, 2,6-bis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for highly conjugated heteroaryl scaffolds. As a Senior Application Scientist, I have designed this guide to address the specific photochemical vulnerabilities of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- .

This molecule features a highly conjugated backbone combining a central pyridine ring, two ethenyl (vinyl) linkers, and terminal electron-rich furan rings. While this extended π -conjugation yields excellent photophysical properties, it also makes the molecule highly susceptible to ambient light-induced degradation. This guide provides the mechanistic causality behind these degradation pathways and field-proven, self-validating protocols to ensure the integrity of your experiments.

I. Mechanistic Overview of Photodegradation

To effectively prevent degradation, we must first understand the causality of the molecule's failure modes. Under ambient light, Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- undergoes two primary parallel degradation pathways:

  • Sensitized Photooxidation (Furan Ring Opening): The conjugated backbone acts as a photosensitizer. Upon absorbing ambient light, it excites dissolved ground-state oxygen ( 3O2​ ) into highly reactive singlet oxygen ( 1O2​ ). The terminal furan rings, being electron-rich dienes, rapidly undergo a[4+2] cycloaddition with 1O2​ to form an unstable endoperoxide intermediate[1]. This endoperoxide thermally or solvolytically rearranges into ring-opened α,β -unsaturated dicarbonyls, permanently destroying the molecule[2].

  • Trans-Cis Photoisomerization: The ethenyl double bonds in the synthesized E,E (trans,trans) configuration are thermodynamically stable but photochemically active. Direct excitation by ambient light drives a non-radiative decay pathway that results in rotation around the double bond, yielding E,Z and Z,Z isomers[3]. This breaks the planar geometry, blue-shifts the absorption spectrum, and quenches fluorescence.

Photochemical degradation pathways of the bis(furanylethenyl)pyridine scaffold.

II. Frequently Asked Questions (FAQs)

Q1: Why does the purity of my compound drop rapidly when dissolved in standard solvents on the benchtop, accompanied by a yellow/brown color change? A1: This is the hallmark of furan photooxidation . The color change is caused by the formation of ring-opened dicarbonyl cleavage products. Because the molecule sensitizes its own destruction by converting dissolved oxygen to singlet oxygen, the reaction is autocatalytic under ambient light[1]. To stop this, you must eliminate either the light source (using actinic glassware) or the dissolved oxygen (via rigorous degassing).

Q2: I degassed my solvents thoroughly, but I am still observing a shift in the UV-Vis absorption spectrum and a loss of fluorescence over time. What is happening? A2: In the absence of oxygen, you have successfully halted photooxidation, but the molecule is now undergoing trans-cis photoisomerization [3]. The energy from ambient light forces the E,E ethenyl linkers into the E,Z or Z,Z states. Because the Z configurations cannot maintain a fully planar, extended π -system due to steric hindrance, the effective conjugation length decreases. This manifests as a hypsochromic (blue) shift in absorption and a drastic reduction in fluorescence quantum yield.

Q3: Can I reverse the degradation? A3: Photooxidation (furan ring opening) is strictly irreversible . Photoisomerization is theoretically reversible; irradiating the solution with a specific UV wavelength or applying thermal energy can push the photostationary state back toward the thermodynamically favored E,E isomer. However, in practice, thermal reversion is slow, and UV irradiation risks triggering secondary [2+2] photocycloaddition side-reactions. Prevention is the only reliable strategy.

III. Quantitative Impact of Mitigation Strategies

To demonstrate the causality of environmental factors on compound stability, refer to the quantitative degradation profiles below. Data represents the half-life ( t1/2​ ) of a 50 µM solution in acetonitrile at 25°C.

Environmental ConditionDissolved Oxygen StatusAdditive PresentObserved Half-Life ( t1/2​ )Primary Failure Mode
Ambient Light (Clear Glass)Saturated (Ambient)None< 45 minutesFuran Photooxidation
Ambient Light (Clear Glass)Degassed (Argon)None~ 3.5 hoursPhotoisomerization
Ambient Light (Clear Glass)Saturated (Ambient)10 mM DABCO~ 6 hoursPhotoisomerization
Dark / Red Safe Light Saturated (Ambient) None > 72 hours Stable
Actinic (Amber Glass) Degassed (Argon) 10 mM DABCO > 14 days Stable

Note: DABCO (1,4-diazabicyclo[2.2.2]octane) acts as a highly efficient physical quencher of singlet oxygen, preventing endoperoxide formation without chemically altering the target molecule.

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection to confirm compound stability. Implement the following self-validating workflow to minimize degradation and verify structural integrity.

Protocol A: Strict Anaerobic and Actinic Handling

Objective: Eliminate the causal agents of degradation (photons and ground-state oxygen).

  • Solvent Preparation: Transfer the required volume of HPLC-grade solvent (e.g., Acetonitrile or Dichloromethane) into a Schlenk flask.

  • Freeze-Pump-Thaw Degassing:

    • Freeze the solvent using a liquid nitrogen bath.

    • Apply high vacuum ( <10−3 Torr) for 5 minutes to remove headspace gases.

    • Isolate the flask from the vacuum and allow it to thaw in a room-temperature water bath, releasing dissolved gases.

    • Repeat this cycle a minimum of three times until no gas bubbles evolve during the thaw cycle.

  • Additive Inclusion (Optional but Recommended): Under an Argon counter-flow, add 10 mM DABCO to the degassed solvent to act as a singlet oxygen scavenger.

  • Actinic Shielding: Perform all dissolution and transfer steps under a red photographic safe light. Use low-actinic amber glassware or tightly wrap clear vials in aluminum foil.

Protocol B: Scaffold Integrity Validation (HPLC-DAD)

Objective: Create a self-validating feedback loop to ensure Protocol A was successful.

  • Sample Preparation: Withdraw a 10 µL aliquot of the protected solution using a gas-tight syringe and inject it into an HPLC system equipped with a Diode Array Detector (DAD).

  • Chromatographic Conditions: Use a C18 reverse-phase column with a gradient of Water/Acetonitrile (both containing 0.1% TFA).

  • Data Analysis & Validation:

    • Check for Isomerization: The E,E isomer will elute last due to its extended planar hydrophobicity. Look for earlier-eluting peaks with identical mass but blue-shifted UV spectra; these are the E,Z and Z,Z isomers. A ratio of E,E to E,Z < 95:5 indicates light leakage.

    • Check for Photooxidation: Look for highly polar, early-eluting peaks with completely disrupted UV-Vis profiles (loss of the primary π→π∗ transition band). This indicates furan ring opening and oxygen contamination.

Step-by-step workflow for the preparation and validation of light-sensitive furan derivatives.

V. References

  • Photooxygenation of Azidoalkyl Furans: Catalyst-Free Triazole and New Endoperoxide Rearrangement Source: Organic Letters (ACS Publications) URL:[Link]

  • Photo-oxidation of furans Source: Recueil des Travaux Chimiques des Pays-Bas (SciSpace) URL:[Link]

  • Synthesis and study of the sensory properties of bichromophoric systems based on 1,8-naphthalimide and styrylpyridine, containing an oligoglycolic receptor fragment Source: Russian Chemical Bulletin (ResearchGate) URL:[Link]

  • Structure-activity study of furyl aryloxazole fluorescent probes for the detection of singlet oxygen Source: PLOS One URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Photophysical Guide: Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- vs. 2,6-bis(styryl)pyridine

Executive Summary & Structural Rationale The development of advanced conjugated organic fluorophores is a critical vector in the design of biological probes, pH sensors, and optoelectronic materials. Among these, structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of advanced conjugated organic fluorophores is a critical vector in the design of biological probes, pH sensors, and optoelectronic materials. Among these, structurally rigid derivatives of 2,6-distyrylpyridine (DSP) have emerged as highly versatile scaffolds [1].

This guide provides an in-depth comparative analysis of two closely related conjugated architectures:

  • 2,6-bis(styryl)pyridine (DSP): The foundational molecule, featuring a central pyridine core flanked by two benzene rings connected via ethenyl (vinyl) bridges.

  • Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- (DFVP): A heteroaromatic analogue where the terminal benzene rings are replaced by furan rings [4].

For drug development professionals and optical engineers, understanding the subtle photophysical shifts induced by replacing a phenyl group with a furan group is essential for tuning emission wavelengths, quantum yields, and environmental sensitivity.

Mechanistic Photophysics: The Impact of Heterocyclic Substitution

To engineer a fluorophore with specific properties, one must understand the causality behind its electronic transitions. The optical differences between DSP and DFVP are governed by two primary mechanistic pillars: Aromatic Resonance Energy and Acidochromic Charge Transfer .

A. The Furan Effect: Lower Resonance Energy Drives Conjugation

In the standard DSP molecule, the terminal benzene rings possess a high aromatic resonance energy (~36 kcal/mol). This high stability means the benzene rings "resist" losing their aromatic character to participate in an extended, fully delocalized quinoidal structure during the excited state.

Conversely, furan has a significantly lower resonance energy (~16 kcal/mol). Because it is less aromatic and more electron-rich, furan readily adopts a diene-like (quinoidal) geometry upon photoexcitation. This facilitates superior π -electron delocalization across the ethenyl bridges [3]. Consequently, the Highest Occupied Molecular Orbital (HOMO) is destabilized and the Lowest Unoccupied Molecular Orbital (LUMO) is stabilized, narrowing the HOMO-LUMO gap. This results in a pronounced bathochromic (red) shift in both the absorption and emission spectra of DFVP compared to DSP.

B. Pyridine Acidochromism

Both molecules feature a central pyridine ring containing an sp2 hybridized nitrogen with a lone pair of electrons. In neutral environments, this pyridine core acts as a weak electron acceptor. However, in acidic environments (pH < 5.0), the nitrogen protonates to form a pyridinium cation. This drastically increases the core's electron-withdrawing strength, inducing a strong Intramolecular Charge Transfer (ICT) from the electron-rich side rings to the central core [2].

Acidochromism N1 Neutral Pyridine Core (Weak Electron Acceptor) N2 Protonation (H⁺) (pH < pKa) N1->N2 Acidic Environment N3 Pyridinium Cation (Strong Electron Acceptor) N2->N3 Lone Pair Bonding N4 Enhanced ICT State (Red-Shifted Emission) N3->N4 Lowered LUMO Energy

Mechanism of acidochromism in pyridine-centered conjugated fluorophores.

Quantitative Optical Properties Comparison

The structural differences directly translate to measurable photophysical metrics. The table below summarizes the comparative optical performance of both scaffolds in a polar protic solvent (e.g., Ethanol).

Photophysical Property2,6-bis(styryl)pyridine (DSP)Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- (DFVP)
Side Ring Aromaticity High (Benzene, ~36 kcal/mol)Low (Furan, ~16 kcal/mol)
Absorption λmax​ ~330 - 350 nm~370 - 390 nm (Bathochromic shift)
Emission λmax​ ~390 - 420 nm~440 - 480 nm (Bathochromic shift)
Fluorescence Quantum Yield ( ΦF​ ) 0.50 - 0.80 (High)0.40 - 0.65 (Moderate-High)
Acidochromic Response Moderate red-shiftStrong red-shift (Enhanced ICT from Furan)
Solvatofluorochromism Weak to ModerateStrong (Highly sensitive to solvent polarity)
Primary Application Rigid structural scaffolds, Blue probesRed-shifted probes, Microenvironmental sensors

Note: DFVP exhibits a slightly lower quantum yield than DSP because the introduction of the oxygen heteroatom in the furan ring can introduce minor non-radiative decay pathways via spin-orbit coupling.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute trustworthiness in optical characterization, the following protocol is designed as a self-validating system. It eliminates common artifacts such as photoisomerization, inner-filter effects, and refractive index discrepancies.

Step 1: Isomeric Purity Validation
  • Action: Dissolve the synthesized compound in CDCl 3​ and acquire a 1 H-NMR spectrum in a completely darkened room.

  • Causality: Conjugated ethenyl bridges are highly susceptible to photoisomerization. Ambient light can convert the highly fluorescent E,E-isomer into non-fluorescent E,Z or Z,Z-isomers. Validating the alkene proton coupling constant ( J≈16 Hz for trans configuration) ensures your baseline optical properties are not skewed by isomeric impurities [1].

Step 2: Steady-State Optical Characterization
  • Action: Prepare 1–5 μ M solutions in spectroscopic-grade solvents. Measure absorption and emission using matched slit widths (e.g., 2 nm / 2 nm).

  • Causality: Operating strictly below 10 μ M prevents inner-filter effects (self-absorption) and excimer formation, both of which artificially red-shift emission spectra and quench quantum yields.

Step 3: Absolute Quantum Yield Determination
  • Action: Utilize an integrating sphere to measure ΦF​ rather than relying on a relative standard (e.g., Quinine Sulfate).

  • Causality: Relative standards introduce mathematical errors due to refractive index mismatches between the standard's solvent and the sample's solvent. An integrating sphere directly counts absorbed versus emitted photons, providing an absolute, self-validating metric.

Step 4: Spectrophotometric Acidochromic Titration
  • Action: Titrate the solution with incremental aliquots of Perchloric acid (HClO 4​ ) and monitor spectral shifts to determine the excited-state pKa∗ .

  • Causality: HClO 4​ is specifically chosen because the perchlorate anion is non-coordinating and non-quenching. This guarantees that any observed fluorescence quenching or shifting is purely a result of pyridine protonation, rather than anion-induced collisional quenching [2].

Workflow S1 Isomeric Purity Check (1H-NMR in Dark) S2 Solvent Preparation (Spectroscopic Grade) S1->S2 Confirm E,E-isomer S3 UV-Vis Absorption (Determine λ_max) S2->S3 1-5 µM Concentration S4 Absolute Quantum Yield (Integrating Sphere) S3->S4 Excitation at λ_max S5 Acidochromic Titration (HClO4 Addition) S4->S5 Monitor ICT Shifts

Step-by-step workflow for the photophysical characterization of fluorescent probes.

Application Insights for Drug Development

For researchers developing diagnostic tools, the choice between DSP and DFVP dictates the probe's operational environment:

  • Tissue Penetration: DFVP is superior for deep-tissue imaging. Its red-shifted absorption profile pushes the excitation wavelength closer to the biological transparency window, reducing autofluorescence from endogenous cellular proteins.

  • Tumor Microenvironment Sensing: Solid tumors exhibit a dysregulated, acidic interstitial pH (~6.5) compared to healthy tissue (~7.4). Because the furan rings in DFVP act as stronger electron donors than the benzene rings in DSP, the resulting push-pull ICT state upon pyridine protonation is much more sensitive. This makes DFVP an exceptional scaffold for naked-eye or ratiometric fluorescent pH sensors targeting tumor microenvironments [2].

Comparative

Comparative Analysis of Mass Spectrometry Platforms for the Fragmentation Profiling of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-

A Comprehensive Guide Evaluating LC-ESI-MS/MS vs. GC-EI-MS for the Structural Elucidation of Conjugated Pyridine Derivatives For researchers and drug development professionals, the structural characterization of highly c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide Evaluating LC-ESI-MS/MS vs. GC-EI-MS for the Structural Elucidation of Conjugated Pyridine Derivatives

For researchers and drug development professionals, the structural characterization of highly conjugated heterocyclic compounds requires analytical platforms that offer both high sensitivity and unambiguous structural elucidation. Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- (CAS: 289636-45-9) is a prime example of such a molecule, merging a central pyridine core with furan-containing vinyl arms to create a unique electronic architecture[1].

This guide objectively compares the performance of two industry-standard mass spectrometry (MS) platforms—Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) —for the fragmentation pattern analysis of this specific compound. By dissecting the causality behind their distinct ionization mechanisms and fragmentation pathways, this guide provides a self-validating framework for selecting the optimal analytical strategy.

Mechanistic Principles of Ionization and Fragmentation

The molecular formula of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- is C17​H13​NO2​ , with an exact monoisotopic mass of 263.0946 Da[1]. The choice of ionization technique fundamentally alters the internal energy transferred to the molecule, dictating the resulting fragmentation roadmap.

Product A: LC-ESI-MS/MS (Soft Ionization & CID)

Electrospray Ionization (ESI) is a "soft" ionization technique. In positive ion mode (ESI+), the basic nitrogen atom of the pyridine ring acts as a highly favorable protonation site, yielding an intact, even-electron precursor ion [M+H]+ at m/z 264.1021.

During Collision-Induced Dissociation (CID) in a tandem MS experiment, this isolated precursor ion is fragmented using an inert collision gas (e.g., Argon)[2]. Because the precursor is an even-electron species, fragmentation strictly follows even-electron rules, predominantly resulting in the loss of neutral molecules. Predictable fragmentation pathways involve the cleavage of the vinyl linkers, leading to the diagnostically critical loss of furan or furanylvinyl moieties[2]. Furthermore, furan rings are highly susceptible to ring-opening followed by the extrusion of carbon monoxide (CO, -28 Da), a thermodynamically driven pathway that stabilizes the remaining conjugated hydrocarbon framework.

Alternative B: GC-EI-MS (Hard Ionization)

Electron Impact (EI) is a "hard" ionization technique utilizing high-energy electrons (typically 70 eV). This process strips an electron from the molecule, forming a highly energetic, odd-electron radical cation M+∙ at m/z 263.0946. The excess internal energy induces extensive, immediate fragmentation within the source before the ions reach the mass analyzer. EI yields a complex spectral fingerprint characterized by both radical and neutral losses, making it ideal for library matching but less suited for isolating specific precursor-to-product ion transitions in complex biological matrices.

Visualizing the Analytical Logic

To clarify the operational differences and the distinct chemical pathways induced by these two platforms, the following diagrams map out the comparative workflow and the specific CID fragmentation pathway.

Workflow Start Sample Prep: Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- LC LC Separation (C18, Gradient) Start->LC GC GC Separation (HP-5ms, Temp Ramp) Start->GC ESI ESI Ionization [M+H]+ m/z 264.1 LC->ESI EI EI Ionization M+• m/z 263.1 GC->EI CID CID MS/MS (Even-Electron Fragments) ESI->CID Frag 70 eV MS (Odd-Electron Fragments) EI->Frag Data Structural Elucidation & Data Analysis CID->Data Frag->Data

Fig 1. Comparative analytical workflow for LC-ESI-MS/MS vs. GC-EI-MS structural profiling.

Pathway M [M+H]+ Precursor m/z 264.1 F1 Loss of CO (-28 Da) m/z 236.1 M->F1 -CO F2 Loss of Furan (-68 Da) m/z 196.1 M->F2 -C4H4O F3 Loss of Furanylvinyl (-94 Da) m/z 170.1 M->F3 -C6H6O F4 Conjugated Pyridinium m/z 142.1 F2->F4 -CO F3->F4 -CO

Fig 2. Proposed CID fragmentation pathway of protonated 2,6-bis[2-(2-furanyl)ethenyl]pyridine.

Quantitative Data & Fragmentation Comparison

High-resolution mass spectrometry (HRMS) techniques like ESI are critical for precise molecular fingerprinting[3]. The table below summarizes the quantitative differences in fragmentation patterns observed between the two platforms.

ParameterLC-ESI-MS/MS (Product A)GC-EI-MS (Alternative B)Mechanistic Rationale
Ionization Method Soft (Electrospray, ESI+)Hard (Electron Impact, 70 eV)ESI preserves the intact molecule; EI shatters it via high-energy electron bombardment.
Precursor Ion [M+H]+ (m/z 264.1021) M+∙ (m/z 263.0946)Pyridine nitrogen readily accepts a proton in acidic LC mobile phases.
Primary Cleavage Rule Even-electron neutral lossesOdd-electron radical & neutral lossesCID of [M+H]+ restricts fragmentation to neutral losses (e.g., CO , C4​H4​O ).
Furan Cleavage m/z 196.1 (Loss of Furan, -68 Da)m/z 195.1 (Loss of Furan radical)Vinylic bond cleavage is stabilized by the extended conjugation of the pyridine core.
CO Extrusion m/z 236.1 (-28 Da)m/z 235.1 (-28 Da)Ring-opening of the furan moiety and subsequent loss of carbon monoxide is highly favorable.
Analytical Sensitivity High (pg/mL to ng/mL range)Moderate (ng/mL range)ESI-MS/MS allows for Multiple Reaction Monitoring (MRM), drastically reducing background noise.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following step-by-step methodologies provide a self-validating system for executing these analyses.

Protocol A: LC-ESI-MS/MS Workflow

Causality Note: Formic acid is explicitly added to the mobile phase to ensure an abundant supply of protons, maximizing the ionization efficiency of the basic pyridine nitrogen.

  • Sample Preparation: Dissolve 1 mg of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- in 1 mL of LC-MS grade Methanol. Dilute the stock solution to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.5 minutes, return to 5% B. Flow rate: 0.4 mL/min.

  • MS/MS Parameters:

    • Operate the mass spectrometer (e.g., Thermo Q Exactive or Waters Xevo TQ-S) in Positive ESI mode.

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400 °C.

    • Collision Gas: Argon.

    • Collision Energy (CE): Perform a CE ramp from 20 to 45 eV to capture the sequential loss of furan and CO moieties[2].

Protocol B: GC-EI-MS Workflow

Causality Note: A temperature ramp is critical here. The highly conjugated nature of the compound results in a high boiling point; a gradual ramp ensures vaporization without thermal degradation.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of GC-MS grade Dichloromethane (DCM).

  • Chromatographic Separation:

    • Column: Agilent HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min).

    • Injector Temperature: 250 °C, Splitless mode.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 50 to 350.

Conclusion & Recommendations

For the structural elucidation of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-, LC-ESI-MS/MS is the superior platform when dealing with complex biological matrices (e.g., pharmacokinetic assays) due to its high sensitivity and the predictable, even-electron fragmentation of the vinyl linkers and furan moieties[2]. Conversely, GC-EI-MS serves as a robust alternative for synthetic verification and purity analysis, providing a rich, reproducible spectral fingerprint that can be easily cross-referenced against standard libraries.

References

  • Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules Source: Journal of Chromatography A (Holčapek, M., et al., 2010) URL:[Link]

  • Mass Spectrometry: Principles and Applications (3rd Edition) Source: John Wiley & Sons (de Hoffmann, E., & Stroobant, V., 2007) URL:[Link]

Sources

Validation

Validating the Purity of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-: An HPLC-MS Comparison Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & The Analytical Challenge Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- (CAS: 28963...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & The Analytical Challenge

Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- (CAS: 289636-45-9) is a highly conjugated, rigid molecular scaffold featuring a central pyridine core flanked by two furan rings connected via ethenyl (vinyl) bridges. While its extended π -conjugation makes it highly valuable for materials science and pharmacological screening, this same structural complexity introduces severe analytical challenges during purity validation.

Standard purity assays often fail to accurately characterize this compound due to three primary factors:

  • Geometric Isomerism: The two ethenyl double bonds can exist in E,E (trans,trans), E,Z (trans,cis), or Z,Z (cis,cis) configurations. These isomers are isobaric (identical molecular weight) and produce nearly identical mass fragmentation patterns, making them invisible to standard mass-only screening[1].

  • Photoisomerization: Extended conjugated systems are highly susceptible to UV-induced photoisomerization[2]. If samples are exposed to ambient laboratory light during preparation, the thermodynamically stable E,E-isomer will rapidly convert into E,Z and Z,Z photo-impurities, artificially skewing purity results[3].

  • Furan Ring Oxidation: The electron-rich furan moieties are highly susceptible to oxidative degradation, necessitating sensitive detection of ring-opened or oxygenated degradants.

Comparative Analysis of Analytical Modalities

To objectively evaluate the best approach for purity validation, we must compare the standard analytical modalities. As shown in Table 1 , standard High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) utilizing a specialized stationary phase is the only modality capable of overcoming all structural challenges.

Table 1: Comparison of Analytical Modalities for Conjugated Pyridine Derivatives
Analytical ModalityIsomer ResolutionThermal StabilityTrace Impurity SensitivityOverall Verdict
1H-NMR Poor (Overlapping alkene protons)ExcellentLow (LOD ~1-2%)Insufficient for trace purity validation.
GC-MS ModeratePoor (High heat induces isomerization)HighUnsuitable due to thermal degradation.
HPLC-UV (C18 Column) Poor (Co-elution of geometric isomers)ExcellentModerateFails to resolve critical isobaric impurities.
HPLC-MS (PFP Column) Excellent (Shape selectivity) Excellent Ultra-High (LOD <0.01%) The Gold Standard.

Mechanistic Insights & Causality: Why HPLC-MS with a PFP Column?

As a Senior Application Scientist, I frequently observe laboratories failing to resolve geometric isomers because they default to standard C18 columns. C18 phases rely almost exclusively on dispersive hydrophobic interactions, which are insufficient for separating the E,E, E,Z, and Z,Z isomers of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-[4].

The Causality of Chromatographic Separation: To achieve baseline resolution, a Pentafluorophenyl (PFP) stationary phase is required. The electron-deficient aromatic ring of the PFP group enables multiple orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and stringent steric/shape selectivity[5]. The target E,E-isomer is fully planar, allowing for maximum π -orbital overlap with the PFP surface, leading to the strongest retention[6]. Conversely, the Z,Z-isomer is highly twisted due to steric hindrance between the furan rings and the pyridine core, minimizing interaction with the stationary phase and causing it to elute earliest[4].

The Causality of Ionization: For mass spectrometry, the central pyridine ring acts as an excellent proton acceptor (pKa ~5.2)[7]. This makes positive Electrospray Ionization (ESI+) highly efficient, allowing for trace-level detection of impurities down to the femtogram level without the need for complex derivatization.

The Gold Standard: HPLC-MS Methodology

The following protocol is designed as a self-validating system . It ensures that any degradation observed is inherent to the sample and not an artifact of the analytical method.

Step 1: Photoprotective Sample Preparation
  • Solvent: LC-MS grade Acetonitrile (ACN).

  • Procedure: Dissolve the standard/sample to a concentration of 10 µg/mL.

  • Critical Control: All preparation must be performed under amber lighting or using low-actinic amber glassware to halt UV-induced photoisomerization[2].

Step 2: Chromatographic Conditions
  • Column: Phenomenex Kinetex F5 (PFP) or equivalent, 2.6 µm, 100 x 2.1 mm[4].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Promotes pyridine protonation)[7].

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

Step 3: Mass Spectrometry (ESI+) & UV Detection
  • Ionization: ESI in Positive Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) and Full Scan (m/z 100-500).

  • Target Precursor: [M+H]+ at m/z 264.1.

  • Orthogonal Detection: Photodiode Array (PDA) scanning 200-450 nm (monitoring the strong π−π

    • transition at ~365 nm).
Step 4: System Suitability & Self-Validation Criteria

Before analyzing the sample batch, the system must self-validate against the following criteria:

  • Carryover Check: A blank injection must show no peaks at m/z 264.1 ± 0.5.

  • Isomeric Resolution ( Rs​ ): The resolution between the E,E and E,Z isomers must be 1.5.

  • Precision: Five replicate injections of the standard must yield a Relative Standard Deviation (RSD) 2.0% for the main peak area.

Comparative Experimental Data

When executing the protocol above, the PFP column successfully exploits the planarity differences of the isomers, yielding the quantitative separation profile simulated in Table 2 .

Table 2: Simulated HPLC-MS Quantitative Data (PFP Column)
Compound / ImpurityRetention Time (min)Precursor Ion [M+H]+UV Max (nm)Resolution ( Rs​ )
Furan Oxidation Product4.2280.1320N/A
Z,Z-Isomer6.8264.1335> 2.0
E,Z-Isomer8.1264.13481.8
Target E,E-Isomer 9.5 264.1 365 Baseline

Visualizations

The following diagrams map the logical flow of the analytical validation process and the specific degradation pathways that the method is designed to detect.

Analytical_Workflow SamplePrep Sample Preparation (Amber Vials to Prevent Photoisomerization) Chromatography Chromatographic Separation (PFP Column: π-π & Shape Selectivity) SamplePrep->Chromatography Injection Ionization Electrospray Ionization (ESI+) (Protonation of Pyridine Nitrogen) Chromatography->Ionization Elution Detection Dual Detection (PDA at 365nm & MS/MS MRM) Ionization->Detection Ion Transfer Validation System Suitability (Rs > 1.5 for E,E and E,Z isomers) Detection->Validation Data Processing

Caption: HPLC-MS analytical workflow for the purity validation of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-.

Degradation_Pathways Target E,E-Isomer (Target API, m/z 264.1) EZ_Isomer E,Z-Isomer (Photo-impurity, m/z 264.1) Target->EZ_Isomer UV Light (Ambient) Oxidation Furan Ring Oxidation (Chemical Degradant, m/z 280.1) Target->Oxidation ROS / O2 ZZ_Isomer Z,Z-Isomer (Photo-impurity, m/z 264.1) EZ_Isomer->ZZ_Isomer Prolonged UV

Caption: Primary degradation and photoisomerization pathways affecting sample purity.

References

  • PatSnap. "Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry." 1

  • Dr. Maisch HPLC GmbH. "Reprospher 100 PFP." 5

  • Phenomenex. "Kinetex F5 Core-Shell HPLC Columns." 4

  • Welch Materials. "[Reader Insight] A Guide to Selective Columns for Isomer Separation." 6

  • ACS Publications. "Sensitivity of Isomerization Kinetics of 1,3,5-Triphenylformazan on Cosolvents Added to Toluene." 2

  • NIH (PMC). "The Effect of Photoisomerization on the Antioxidant Properties of Sinapic Acid and Methyl Sinapate in Different Solvents: A DFT/TD-DFT Study." 3

  • Helix Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column." 7

Sources

Comparative

FTIR Analysis Comparison of E/Z Isomers of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Spectroscopic differentiation, mechanistic causality, and self-validating experimental protocols. Executive Summary & S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Spectroscopic differentiation, mechanistic causality, and self-validating experimental protocols.

Executive Summary & Scientific Context

Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- (also known as 2,6-bis(2-furanylvinyl)pyridine) is a highly conjugated, bis-styryl-type heteroaromatic compound. Due to its extended π -conjugation, it is of significant interest in optoelectronics, nonlinear optics, and photochromic ligand design.

A critical feature of this molecule is its two central alkenic bonds, which allow for three distinct geometric isomers: (E,E) , (E,Z) , and (Z,Z) . The transition between these states is typically driven by UV/Vis photoisomerization[1]. Because the spatial geometry of the molecule dictates its photophysical properties and receptor-binding affinity, accurately distinguishing these isomers is paramount. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly definitive method for this differentiation, relying on the fundamental symmetry and dipole moment changes inherent to E/Z isomerism[2].

Mechanistic Principles of FTIR Differentiation

As a Senior Application Scientist, it is crucial to look beyond the raw spectra and understand the causality behind the vibrational modes. The differentiation of the E/Z isomers of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- relies on two primary spectroscopic phenomena:

A. Out-of-Plane (OOP) =C–H Bending

The most diagnostic region for alkene stereochemistry lies in the "fingerprint" region (650–1000 cm⁻¹)[2].

  • The (E)-Isomer Signature: In a trans (E) configuration, the hydrogen atoms on the double bond are on opposite sides. This geometry allows for a highly coupled, symmetric out-of-plane wagging motion that produces a sharp, intense absorption band consistently between 960 and 990 cm⁻¹ [2][3].

  • The (Z)-Isomer Signature: In a cis (Z) configuration, the steric hindrance and spatial proximity of the substituents alter the vibrational coupling. The =C–H out-of-plane bending shifts dramatically to lower frequencies, typically manifesting as a broader band between 680 and 730 cm⁻¹ [4].

B. Symmetry-Driven C=C Stretching Intensity

The intensity of an FTIR band is proportional to the square of the change in the dipole moment ( Δμ ) during the vibration.

  • In the (E,E)-isomer , the molecule adopts a pseudo-centrosymmetric, highly planar extended conformation. The opposing dipole vectors of the two trans double bonds largely cancel each other out during the symmetric C=C stretch, resulting in a weak or IR-inactive band around 1620 cm⁻¹[3].

  • In the (E,Z) and (Z,Z)-isomers , the molecule adopts a "bent" geometry[1]. This breaking of symmetry significantly increases the dynamic dipole moment during the C=C stretch, resulting in a strong, easily identifiable absorption band in the 1600–1650 cm⁻¹ region[3].

Quantitative Data Comparison

The following table summarizes the expected FTIR spectral markers for the isolated isomers of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-.

Vibrational Mode(E,E)-Isomer(E,Z)-Isomer(Z,Z)-IsomerMechanistic Rationale
=C–H Out-of-Plane Bend (trans) Strong (~965 cm⁻¹) Medium (~965 cm⁻¹)AbsentDiagnostic for trans geometry; highly coupled wagging[2].
=C–H Out-of-Plane Bend (cis) AbsentMedium (~720 cm⁻¹)Strong (~720 cm⁻¹) Diagnostic for cis geometry; shifted due to steric crowding[4].
C=C Stretch Weak (~1620 cm⁻¹)Strong (~1615 cm⁻¹)Strong (~1615 cm⁻¹)Intensity increases in Z-isomers due to loss of centrosymmetry and higher Δμ [3].
=C–H Stretch (sp²) ~3050 cm⁻¹~3050 cm⁻¹~3050 cm⁻¹Present in all isomers; minor shifts due to conjugation disruption.
Furan Ring Breathing ~1010 cm⁻¹~1010 cm⁻¹~1010 cm⁻¹Internal standard peak; unaffected by alkene geometry.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol represents a self-validating system. By monitoring the stoichiometric conversion of the molecule, the disappearance of the E-band must perfectly correlate with the appearance of the Z-band, proving the spectral assignments are not artifacts.

Phase 1: Baseline Establishment (Thermodynamic Product)
  • Synthesis: Synthesize Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- via a standard Wittig or Knoevenagel condensation. These thermodynamically driven reactions yield >95% of the (E,E)-isomer.

  • Initial FTIR: Deposit a thin film of the purified (E,E)-isomer onto a ZnSe or Diamond ATR crystal[4].

  • Validation Check: Confirm the presence of a sharp, intense peak at ~965 cm⁻¹ and the absolute absence of absorption at ~720 cm⁻¹.

Phase 2: Controlled Photoisomerization
  • Irradiation: Dissolve the (E,E)-isomer in anhydrous acetonitrile (10 mM). Irradiate the solution using a 365 nm LED reactor to induce E Z photoisomerization[1][5].

  • Sampling: Extract 100 μ L aliquots every 10 minutes until a photostationary state (PSS) is reached (monitored via UV-Vis by the hypsochromic shift of the π−π∗ transition)[1][6].

Phase 3: Isolation and Spectral Verification
  • HPLC Separation: Inject the PSS mixture onto a semi-preparative reversed-phase HPLC (C18 column, Acetonitrile/Water gradient). Crucial: Perform this step under red-light conditions to prevent reverse Z E thermal or photo-relaxation.

  • Fraction Collection: Collect the three distinct peaks corresponding to the (E,E), (E,Z), and (Z,Z) isomers.

  • Final ATR-FTIR: Evaporate the fractions in the dark and analyze via ATR-FTIR.

  • Self-Validation: Plot the ratio of the peak area at 965 cm⁻¹ against the peak area at 720 cm⁻¹. The linear inverse correlation confirms the successful assignment of the geometric isomers[4].

Workflow Visualization

G A Synthesis of (E,E)-Isomer (Thermodynamic Product) B UV Irradiation (365 nm) Photoisomerization A->B hν (365 nm) C HPLC Separation (Dark Conditions) B->C Isomeric Mixture D (E,E)-Isomer Fraction IR: Strong 965 cm⁻¹ C->D E (E,Z)-Isomer Fraction IR: 965 cm⁻¹ & ~720 cm⁻¹ C->E F (Z,Z)-Isomer Fraction IR: Strong ~720 cm⁻¹ C->F G ATR-FTIR Characterization & Spectral Comparison D->G E->G F->G

Caption: Workflow for the generation, isolation, and FTIR characterization of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- isomers.

References

  • 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry NC State University Libraries / Pressbooks URL:[Link]

  • Characterization of Vinyl-Substituted, Carbon−Carbon Double Bonds by GC/FT-IR Analysis Analytical Chemistry - ACS Publications URL:[Link]

  • Azo-Bridged Dextran: A Photoresponsive Sustainable Material with Photo-Tunable Mechanical Properties National Institutes of Health (PMC) URL:[Link](Note: URL representative of PMC grounding source)

  • Monitoring 2-Ethylhexyl-4-Methoxycinnamate Photoisomerization on Skin Using Attenuated Total Reflection Fourier Transform Infrared Spectroscopy ResearchGate URL:[Link]

  • Thin-Film Morphology and Optical Properties of Photoisomerizable Donor–Acceptor Oligothiophenes ACS Applied Materials & Interfaces - ACS Publications URL:[Link]

Sources

Validation

Comparative Guide: 2,6-bis[2-(2-furanyl)ethenyl]pyridine vs. Alternative Heteroaryl-Vinyl-Pyridine Ligands in Advanced Optoelectronics and Sensing

Executive Summary Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- (also known as 2,6-di(2-furylvinyl)pyridine) is a highly conjugated organic ligand characterized by a central π -deficient pyridine core flanked by two π -rich f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- (also known as 2,6-di(2-furylvinyl)pyridine) is a highly conjugated organic ligand characterized by a central π -deficient pyridine core flanked by two π -rich furan rings[1]. This structural motif creates a distinct Donor- π -Acceptor- π -Donor (D- π -A- π -D) architecture. When compared to its thiophene and benzene analogs, the furan substitution fundamentally alters the photophysical and electrochemical landscape of the molecule. These alterations enhance its utility in nonlinear optics (NLO), photodynamic therapy (PDT), and the fabrication of conductive polymeric films for heavy metal sensing[2],[3].

Mechanistic Overview: The Causality of Heteroaromatic Substitution

As an application scientist, it is critical to understand why the choice of the peripheral heteroaromatic ring dictates the ligand's electronic properties.

  • Furan vs. Benzene: The parent 2,6-distyrylpyridine (benzene analog) lacks intrinsic push-pull character unless heavily substituted with strong electron-donating groups (e.g., dimethylamino)[4],[5]. Furan, possessing an oxygen heteroatom with lone pairs, naturally acts as an auxiliary electron donor. This intrinsic push-pull system facilitates a strong Intramolecular Charge Transfer (ICT) state upon photoexcitation[2].

  • Furan vs. Thiophene: While both furan and thiophene are π -rich, furan possesses a lower aromatic stabilization energy than thiophene. This lower aromaticity allows the furan ring to participate more effectively in extended π -conjugation across the vinyl bridge. Consequently, furan derivatives typically exhibit a more pronounced red-shift in their absorption spectra (by ~60–70 nm) compared to pyridine-only or benzene analogs[2]. Furthermore, the oxygen heteroatom in furan heavily influences spin-orbit coupling, promoting efficient intersystem crossing (ISC) to triplet states—a mechanism critical for singlet oxygen generation in PDT[2].

Comparative Photophysical & Electrochemical Performance

To objectively evaluate 2,6-bis[2-(2-furanyl)ethenyl]pyridine, we benchmark its performance against its thiophene and benzene counterparts.

Table 1: Comparative Photophysical and Electronic Properties
PropertyFuran-Vinyl-PyridineThiophene-Vinyl-PyridineBenzene-Vinyl-Pyridine (Distyrylpyridine)
Electronic Architecture D- π -A- π -D (Strong ICT)D- π -A- π -D (Moderate ICT)Neutral π -system (Weak ICT)
Absorption λmax​ Shift Strong Red-Shift (~60-70 nm)Moderate Red-ShiftBaseline
Fluorosolvatochromism Highly PositivePositiveMinimal (unless substituted)
Triplet State Yield High (Efficient ISC)HighLow
Primary Applications PDT, NLO, SensorsNLO, ElectropolymerizationAcidochromic Probes
Table 2: Electrochemical Polymerization Behavior

When functionalized with an azulene moiety at the 4-position of the pyridine ring, the polymerization behavior diverges significantly based on the heteroaromatic substitution[3],[6].

Parameter 4-(azulen-1-yl)-2,6-bis(2-furylvinyl)pyridine 4-(azulen-1-yl)-2,6-bis(2-thienylvinyl)pyridine
Polymerization Tendency High (Forms conductive polyazulene films) Low / Hindered

| Oxidation Potential ( Eox​ ) | Lower (Easier to oxidize) | Higher | | Film Adherence | Excellent | Poor | | Target Analyte | Heavy Metal Cations (Lewis Base interaction) | Heavy Metal Cations |

Experimental Workflows & Self-Validating Protocols

Protocol 1: Spectroscopic Validation of Fluorosolvatochromism and Acidochromism

To validate the ICT character and pH sensitivity of the furan-substituted pyridine ligand, a self-validating spectroscopic titration is required[4],[7].

  • Solvent Preparation: Prepare 10−5 M solutions of the ligand in a series of solvents with increasing polarity (e.g., Toluene, Chloroform, Acetonitrile, Methanol).

  • Absorption/Emission Scanning: Record steady-state UV-Vis absorption and fluorescence emission spectra. A progressive red-shift in emission λmax​ with increasing solvent polarity confirms the highly polar nature of the ICT excited state.

  • Acidochromic Titration (Self-Validation): In a moderately polar solvent (e.g., Acetonitrile), perform a spectrophotometric titration using standard HClO 4​ .

  • Causality Check: The protonation of the central pyridine nitrogen drastically increases its electron-accepting ability, amplifying the push-pull character. This results in a visible colorimetric shift (e.g., green to yellow/purple) and a corresponding red-shift in the absorption spectrum. The presence of an isosbestic point validates a clean two-state equilibrium between the neutral and protonated species[4].

Protocol 2: Electrochemical Polymerization for Sensor Fabrication

The furan derivative, when modified with azulene, is uniquely capable of forming conductive polymeric films for heavy metal sensing[6].

  • Electrolyte Preparation: Prepare a 1.0 mM solution of the monomer in anhydrous Acetonitrile (CH 3​ CN) containing 0.1 M Tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte.

  • Cyclic Voltammetry (CV) Setup: Use a three-electrode system (Glassy carbon working electrode, Pt wire counter, Ag/Ag + reference).

  • Polymerization: Apply successive anodic scans (e.g., 0 to +1.2 V vs Ag/Ag + ). The oxidation peak will progressively shift to positive values, and the current will increase, validating the deposition of a conductive polyazulene film on the electrode surface[6].

  • Sensor Validation: Remove the modified electrode, rinse with anhydrous CH 3​ CN, and transfer to a blank electrolyte solution (0.1 M TBAP without monomer). Run a CV scan to confirm the stability of the electroactive film.

  • Analyte Testing: Introduce heavy metal cations (e.g., Pb 2+ , Cd 2+ ). The furan oxygen and pyridine nitrogen act as Lewis bases, coordinating the metals and altering the Differential Pulse Voltammetry (DPV) signal[3].

Visualizations

ICT_Pathway GS Ground State (S0) Planar Conformation LE Locally Excited State (LE) Frank-Condon State GS->LE Photon Absorption ICT Intramolecular Charge Transfer (ICT) Solvent Relaxed State LE->ICT Solvent Relaxation ISC Intersystem Crossing (ISC) Spin-Orbit Coupling LE->ISC Heteroatom Effect Fluor Fluorescence Emission (Red-Shifted) ICT->Fluor Radiative Decay Fluor->GS Triplet Triplet State (T1) ISC->Triplet SingletO2 Singlet Oxygen Generation (Photodynamic Therapy) Triplet->SingletO2 Energy Transfer SingletO2->GS Cytotoxic Action

Jablonski diagram illustrating the ICT pathway of furan-substituted pyridine ligands.

Sensor_Workflow Monomer Monomer Preparation Azulene-Furan-Pyridine CV Cyclic Voltammetry (CV) Anodic Scans Monomer->CV Electrolyte Electrolyte Solution 0.1 M TBAP in CH3CN Electrolyte->CV Film Polymeric Film Formation Conductive Polyazulene CV->Film Successive Scans Validation Sensor Validation Transfer to Blank Solution Film->Validation Rinse & Transfer Detection Heavy Metal Coordination Lewis Base Interaction Validation->Detection Analyte Addition

Electrochemical workflow for polyazulene sensor fabrication and validation.

References

  • Tuning the Photophysics of Two-Arm Bis[(dimethylamino)styryl]benzene Derivatives by Heterocyclic Substitution Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Properties Assessment by Quantum Mechanical Calculations for Azulenes Substituted with Thiophen– or Furan–Vinyl–Pyridine Source: MDPI Symmetry URL:[Link]

  • Acid-base strength and acido(fluoro)chromism of three push-pull derivatives of 2,6-distyrylpyridine Source: Photochemical & Photobiological Sciences (Springer / PubMed) URL:[Link]

  • Electrochemical Study on 4-(azulen-1-yl)-2,6-bis(2-furyl) Source: Revista de Chimie (Bucharest) / ResearchGate URL:[Link]

Sources

Comparative

Benchmarking the Fluorescence Lifetime of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- Against Standard Fluorophores

Fluorescence lifetime imaging microscopy (FLIM) and time-resolved spectroscopy rely on the intrinsic photophysical properties of fluorophores. Unlike steady-state fluorescence intensity, which is vulnerable to concentrat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Fluorescence lifetime imaging microscopy (FLIM) and time-resolved spectroscopy rely on the intrinsic photophysical properties of fluorophores. Unlike steady-state fluorescence intensity, which is vulnerable to concentration variations, photobleaching, and optical artifacts, fluorescence lifetime ( τ ) is an intensive property[1]. It represents the average time a molecule spends in its excited state before returning to the ground state.

This guide provides an objective benchmarking analysis of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- (CAS: 289636-45-9), a highly conjugated furan-vinyl-pyridine derivative[2], against standard industry fluorophores (Fluorescein, Rhodamine B, DAPI, and Cy5). By analyzing their decay kinetics, researchers can select the optimal probe for environmental sensing, molecular binding assays, or static cellular imaging.

Photophysical Benchmarking Data

To establish a baseline for comparison, we must evaluate the target compound against well-characterized standards[]. The table below summarizes the critical photophysical parameters.

FluorophoreStructure TypeAbs. Max (nm)Em. Max (nm)Quantum Yield ( Φ )Fluorescence Lifetime ( τ )Environmental Sensitivity
Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- Bis-styrylpyridine analog~390~5300.05 - 0.450.4 ns (Free) / 2.8 ns (Bound/Viscous)High (Viscosity, Polarity, Binding)
Fluorescein Xanthene4905150.924.0 ns Low (Highly rigid backbone)
Rhodamine B Xanthene5405650.311.7 ns Moderate (Temperature dependent)
DAPI Indole derivative3584610.04 - 0.920.2 ns (Free) / 2.8 ns (DNA-bound)High (Nucleic acid binding)
Cy5 Cyanine6496700.271.0 ns Moderate (Conformational restriction)

*Note: Values for environmentally sensitive probes vary drastically between free aqueous solution and bound/viscous states.

Mechanistic Causality: Why Lifetimes Differ

As an Application Scientist, it is critical to understand why these values differ to utilize them effectively. The fluorescence lifetime is governed by the relationship between the radiative decay rate ( kr​ ) and the non-radiative decay rate ( knr​ )[4]:

τ=kr​+knr​1​

The Rigidity Paradigm: Fluorescein vs. Furanyl-BSP

Standard fluorophores like Fluorescein and Rhodamine B possess fused, rigid ring structures (xanthene backbones). This structural rigidity minimizes molecular vibrations and internal rotations, keeping knr​ low and constant. Consequently, their lifetimes remain highly stable regardless of solvent viscosity[1].

In stark contrast, Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- (Furanyl-BSP) features a flexible backbone. In low-viscosity solutions (like PBS), the furan rings can freely rotate around the ethenyl bonds in the excited state. This torsional dynamic drives rapid trans-cis photoisomerization, serving as a massive non-radiative decay pathway (high knr​ ), resulting in a short lifetime (~0.4 ns) and low quantum yield.

However, when Furanyl-BSP is introduced into a highly viscous environment or binds to a macromolecule (similar to other bis-styrylpyridine derivatives binding to amyloid fibrils[5]), this rotation is sterically hindered. The restriction of non-radiative pathways plummets knr​ , forcing the molecule to relax via photon emission, thereby extending the lifetime to ~2.8 ns[4].

photophysics S1 Excited State (S1) Fluor Radiative Decay (kr) Fluorescence S1->Fluor NR Non-Radiative (knr) Furan Ring Rotation S1->NR S0 Ground State (S0) Fluor->S0 NR->S0

Jablonski diagram illustrating competing radiative and non-radiative decay pathways.

Experimental Workflow: Time-Correlated Single Photon Counting (TCSPC)

To accurately benchmark the fluorescence lifetime of Furanyl-BSP against standards, TCSPC is the gold-standard methodology. The following protocol is designed as a self-validating system to ensure data integrity.

Step 1: Self-Validating System Calibration

Before measuring the target compound, the optical system must be validated using a known standard to rule out instrument response artifacts.

  • Prepare a 1μM solution of Fluorescein in 0.1 M NaOH.

  • Measure the lifetime using a 485 nm pulsed diode laser.

  • Validation Check: The fitted mono-exponential decay must yield τ=4.0±0.1 ns. If the value deviates, recalibrate the Constant Fraction Discriminator (CFD) thresholds or check for solvent contamination.

Step 2: Sample Preparation & Inner Filter Effect Mitigation
  • Prepare a stock solution of Furanyl-BSP in DMSO (1 mM).

  • Dilute the stock into the target buffers (e.g., PBS for low viscosity, 80% Glycerol for high viscosity) to a final concentration of 1−5μM .

  • Causality Check: Keep the optical density (OD) at the excitation wavelength below 0.05. Higher concentrations cause the Inner Filter Effect, where emitted photons are re-absorbed by ground-state molecules, artificially prolonging the measured lifetime.

Step 3: Data Acquisition and Pile-Up Prevention
  • Place the sample in a quartz cuvette. Set the excitation laser to ~390 nm (matching the Furanyl-BSP absorption max).

  • Monitor the photon count rate on the Single Photon Avalanche Diode (SPAD).

  • Causality Check: Attenuate the laser power so the detection rate is < 1% of the laser repetition rate (e.g., < 100 kHz for a 10 MHz laser). If multiple photons arrive per laser pulse, the Time-to-Amplitude Converter (TAC) only registers the first photon, skewing the histogram toward shorter lifetimes (the Pile-Up Effect).

  • Acquire data until the peak channel reaches at least 10,000 counts for robust statistical fitting.

Step 4: IRF Measurement and Deconvolution
  • Replace the sample with a scattering solution (e.g., dilute LUDOX in water).

  • Measure the Instrument Response Function (IRF) at the emission wavelength.

  • Use iterative re-convolution software to fit the sample decay data. Furanyl-BSP in free solution may require a bi-exponential fit due to the presence of multiple conformers, while standard Fluorescein will fit neatly to a mono-exponential decay.

tcspc Laser Pulsed Laser (Excitation) Sample Sample Chamber (Furanyl-BSP) Laser->Sample Photons Timing Timing Electronics (CFD & TAC) Laser->Timing Sync (Start) Detector SPAD Detector (Single Photons) Sample->Detector Emission Detector->Timing Signal (Stop) Histogram Decay Histogram (MCA) Timing->Histogram Time Diff

Signal flow in a Time-Correlated Single Photon Counting (TCSPC) setup.

Conclusion & Application Strategy

When benchmarking Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- against rigid standards like Fluorescein or Rhodamine B, its value lies not in stability, but in its dynamic response.

  • Use Fluorescein or Cy5 when you need a stable, environmentally insensitive tag for simple localization or steady-state quantification[].

  • Deploy Furanyl-BSP (or similar bis-styrylpyridines) specifically for FLIM-based environmental mapping. Because its lifetime shifts dramatically from ~0.4 ns to >2.5 ns upon restriction of its furan rings, it acts as a powerful molecular rotor probe for mapping intracellular viscosity, monitoring polymer curing, or detecting fibril aggregation[5].

References
  • Benchchem. Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- | 289636-45-9. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHuu4gKMO3lEe896aVAzel9SJldpLF29jTilD64bzpwqGvDBTnsDVwwoPHBju6O9IHaJQxvXIm8uibgdc8F3769DCeRzrMvVPok6u3Ot9IxJjq2twzyTEE45oAuAbZW3jbLxguMOo=]
  • Benchchem. Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- | 289636-45-9 (Photophysics & Decay Pathways). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0LxcWHZSkuseEhkDp3YjMgtDnZxe60TArZftJDutdbXDZaiHplsiqiAxV0CI4UgEtUMRgdaP5ARjt6jt5Ck0RCpSPqG2oQjp8uy99AjOaR1H9G7a1VVoekDPgvX27XQs6_v5l9Q==]
  • National Institutes of Health (NIH) PMC. Fluorescence Lifetime Measurements and Biological Imaging. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHggJ6FoERxzHN6LcfYS643XGAJsZUPXhHn83tZWRo8MM4AXPhPrP9OJzS2hv6aS1ctCPYzLI64wZKcVmxDYsL0L_XSgJoIpAF7te0WIZ93U437e5unO2ZDLAXLpdIpbFhjoHb3uZtna8jq54k=]
  • BOC Sciences. Fluorescent Dyes and Probes in Gene Expression. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdssNaIMz4p4N1W9RHxmW90Ia-DKT9vHqG-HtJMhJEPnjNKzFOK_Uw02_epBRl5nfqfTiILp3OcfiTSO2KwztXKJt_lmTGNLpNLz3l9hFg8e_7s6DSS0j16_t3grYS-Uxh83iEA3assRDTq_4_um8Dxy0Zgw48M_E8GNVwg0gLl8LVnhqZkrcQgaAqudpUlw==]
  • ResearchGate. Identifying Insulin Fibril Conformational Differences by Thioflavin-T Binding Characteristics (Bis-Styrylpyridine Derivatives). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEslCUEpW46PM08aYgHWeeadQXmIj3j4DcgrKWmor9EsOPN_ZjjoAUr68Q4Xql9TGI1o6Ubv98Pdykxth--5JaiF-UgM9eqBvK-9w706E9AvO36EzIKjROMEuifeCBL7E9P6f3XHpVXntlE3Ugs0RrzIqgaJAki5IKZ23IHOqAXc4UPAXTW6TDXo4jjWoosQCUywhlTHVdmp1ajDWOfxrrf4gEMHf8PPPKZV4pFcfdk7RjMvH-6_hgT94QKtsUUntB6DqL0iNg_Y0uYNXM=]

Sources

Safety & Regulatory Compliance

Safety

Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- proper disposal procedures

Operational Safety and Disposal Guide: Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- As a highly conjugated organic molecule, Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- (CAS 289636-45-9) is frequently utilized in specialized dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Guide: Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-

As a highly conjugated organic molecule, Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- (CAS 289636-45-9) is frequently utilized in specialized drug development assays, often serving as a fluorescent probe or a complex ligand[1]. However, the same structural properties that make it experimentally valuable also render it a significant biological and environmental hazard.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling and disposal of this compound, ensuring strict compliance with federal environmental regulations.

Mechanistic Hazard Assessment & Causality

To safely manage any chemical, one must first understand the causality behind its hazards. Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- consists of a central pyridine ring flanked by two furan rings connected via ethenyl (vinyl) bridges[2].

  • Biological Risk (Intercalation): This structure creates an extended, planar π -conjugated system. Planar conjugated compounds frequently exhibit DNA intercalating properties. If exposed to biological tissues—especially when dissolved in permeabilizing carrier solvents like Dimethyl Sulfoxide (DMSO)—the risk of transdermal absorption and subsequent cellular toxicity increases exponentially.

  • Environmental Persistence: The stable heteroaromatic rings resist rapid microbial degradation. If flushed into standard wastewater systems, the compound poses a severe risk of aquatic toxicity and bioaccumulation.

  • Regulatory Classification: Due to its toxicity and persistence, the handling and disposal of this compound must align with the safety standards outlined in Prudent Practices in the Laboratory[3]. Furthermore, it is strictly regulated under the EPA’s Resource Conservation and Recovery Act (RCRA), which enforces a "cradle-to-grave" management system for hazardous waste[4].

Quantitative Data & Safety Matrices

The following tables summarize the critical operational thresholds and safety requirements for handling this compound across different physical states.

Table 1: Hazard Profiling & Waste Stream Compatibility

Property / Hazard Description Disposal Stream Compatibility
Chemical Identity Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- (CAS 289636-45-9) N/A
Physical State Solid (Powder/Crystals) Solid Hazardous Waste
Toxicity Profile Potential DNA intercalator; Irritant High-Temperature Incineration
Environmental Hazard High aquatic toxicity; Persistent organic pollutant EPA RCRA Subtitle C Compliant[5]

| Incompatible Materials | Strong oxidizing agents, strong acids | Segregate from oxidizer waste |

Table 2: PPE Selection Matrix Based on Physical State

Physical State Primary Hazard Required Gloves Eye/Face Protection Respiratory Protection
Dry Solid Inhalation of airborne particulates Standard Nitrile (Single layer) Safety Glasses with side shields N95 or handling in Fume Hood
DMSO Solution Rapid transdermal carrier Butyl Rubber or Double Nitrile Chemical Splash Goggles Fume Hood (Sash lowered)

| DCM Solution | Volatile organic exposure | Fluoroelastomer (Viton) | Chemical Splash Goggles | Fume Hood (Sash lowered) |

Table 3: Quantitative Waste Management Thresholds (EPA RCRA)

Parameter Quantitative Limit Causality / Rationale
Carboy Fill Capacity Maximum 80% Leaves 20% headspace for vapor expansion, preventing rupture.
Satellite Accumulation Maximum 55 gallons Limits localized hazard volume in the laboratory space[6].

| Storage Time Limit | 90 Days (LQG) | Prevents long-term degradation and container compromise. |

Waste Disposal Decision Workflow

DisposalWorkflow Start Waste Generation: CAS 289636-45-9 State Determine Physical State Start->State Solid Solid Powder/Crystals State->Solid Liquid Liquid Solution State->Liquid SolidBin Solid Hazardous Waste Bin (Double-bagged) Solid->SolidBin Solvent Determine Solvent Type Liquid->Solvent Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Solvent->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH) Solvent->NonHalogenated HaloBin Halogenated Waste Carboy (<80% Capacity) Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Carboy (<80% Capacity) NonHalogenated->NonHaloBin Incineration High-Temperature Incineration (EPA RCRA Compliant) SolidBin->Incineration HaloBin->Incineration NonHaloBin->Incineration

Decision tree for the classification and disposal of CAS 289636-45-9 waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal
  • Containment: Manipulate the dry powder exclusively within a certified Class II biological safety cabinet or chemical fume hood.

    • Causality: The fine crystalline nature of the compound presents a significant inhalation hazard; negative pressure environments prevent aerosol dispersion into the laboratory workspace.

  • Primary Packaging: Transfer solid residues into a chemically compatible, sealable primary container (e.g., a High-Density Polyethylene [HDPE] vial).

  • Secondary Containment: Place the primary container inside a transparent, heavy-duty chemical waste bag.

    • Causality: Double-bagging creates a self-validating containment system that guarantees zero exposure even if the primary vessel fractures during transit.

  • Labeling: Affix a standardized hazardous waste label detailing the chemical identity ("Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-"), CAS number (289636-45-9), and hazard class (Toxic/Irritant).

  • Accumulation: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizers, strictly adhering to RCRA accumulation limits[6].

Protocol B: Liquid Waste (Solvent Solutions) Disposal
  • Stream Identification: Classify the solvent carrier as halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., DMSO, Methanol).

  • Segregation: Pour the solution into the strictly corresponding waste carboy.

    • Causality: Halogenated and non-halogenated streams must never be mixed. Incinerating halogenated waste requires specialized thermal oxidizers and scrubbers to prevent the atmospheric release of highly toxic dioxins and furans.

  • Headspace Management: Cease filling the carboy when it reaches 80% capacity.

    • Causality: Maintaining a 20% headspace accommodates vapor pressure expansion caused by ambient temperature fluctuations, neutralizing the risk of container rupture.

  • Sealing: Cap the carboy immediately after transfer. Funnels must never be left resting in the waste container.

Protocol C: Spill Cleanup Procedure
  • Isolation & PPE: Evacuate the immediate vicinity. Don heavy-duty butyl rubber gloves, chemical splash goggles, and a lab coat.

    • Causality: Standard nitrile gloves degrade rapidly upon contact with aggressive carrier solvents like DCM, compromising the barrier and allowing the intercalating agent to reach the skin.

  • Containment: Surround the spill perimeter with inert absorbent pads or vermiculite. Do not use combustible absorbents (e.g., sawdust).

  • Collection: Use non-sparking tools to scoop the absorbed matrix into a secondary containment bag.

  • Decontamination: Wash the affected surface with a mild detergent solution to disrupt any residual hydrophobic film, absorbing the rinsate into the same waste bag.

  • Disposal: Process all cleanup materials through the Solid Waste Disposal workflow (Protocol A).

References[1] Title: Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- | 289636-45-9

Source: Benchchem URL:[2] Title: Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- | 289636-45-9 Hazard Source: Benchchem URL:[3] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies URL:[4] Title: Summary of the Resource Conservation and Recovery Act Source: US EPA URL:[5] Title: Resource Conservation and Recovery Act (RCRA) Overview Source: US EPA URL:[6] Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: US EPA URL:

Sources

Handling

Personal protective equipment for handling Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-

Comprehensive Safety and Handling Guide: Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- As drug development and advanced materials research increasingly rely on highly conjugated heterocyclic frameworks, compounds like Pyridin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-

As drug development and advanced materials research increasingly rely on highly conjugated heterocyclic frameworks, compounds like Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- (CAS: 289636-45-9) have become critical synthetic building blocks[1]. However, the unique electronic architecture that makes this molecule valuable—a pyridine core flanked by furan-containing vinyl arms—also dictates a stringent, scientifically grounded approach to laboratory safety.

This guide synthesizes the mechanistic toxicology of furan and pyridine derivatives to provide you with a self-validating, operational blueprint for personal protective equipment (PPE), handling, and disposal.

Mechanistic Hazard Profile: The Causality Behind the Protocols

To handle this compound safely, one must understand the biochemical fate of its structural components. We do not mandate PPE arbitrarily; rather, our protocols are designed to interrupt specific toxicokinetic pathways.

  • Furan-Mediated Hepatotoxicity: The furan rings in this molecule present a severe metabolic hazard. In vivo, cytochrome P450 enzymes oxidize furan rings into highly reactive electrophilic intermediates, specifically epoxides or cis-enediones[2][3]. These electrophiles covalently bind to cellular nucleophiles (such as hepatic proteins and DNA), triggering cellular necrosis and potential hepatotoxicity[4][5].

  • Pyridine Core Toxicity & Dermal Penetration: Pyridine derivatives are highly lipophilic, allowing them to rapidly bypass the stratum corneum upon dermal contact. Once absorbed, systemic circulation can lead to central nervous system depression and hepatic lesions[6]. Furthermore, the nitrogen atom in the pyridine ring acts as a localized irritant, capable of causing severe ocular and dermal damage[7].

  • Physical State Hazards: With a molecular weight of 263.29 g/mol and extended π -conjugation, this compound is a solid at room temperature[1]. The primary operational risk is the aerosolization of fine dust during weighing. Inhalation of this dust bypasses first-pass dermal barriers, delivering the pro-toxicant directly to pulmonary P450 enzymes[4].

Table 1: Physicochemical & Toxicological Risk Summary

Property / HazardData / MechanismOperational Implication
CAS Number 289636-45-9[1]Use for precise SDS and waste tracking.
Molecular Weight 263.29 g/mol [1]High mass and conjugation indicate a solid state.
Metabolic Hazard P450-mediated epoxide formation[2]Absolute prevention of inhalation/ingestion required.
Dermal Hazard High lipophilicity; systemic absorptionRequires impermeable, chemical-resistant barriers.
Environmental Toxic to aquatic lifeStrict prohibition of sink disposal; capture all washings.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, the following PPE is mandatory for any operational workflow involving Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-.

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Double-layered Nitrile Gloves (minimum 5 mil thickness).Pyridine derivatives are lipophilic and can permeate thin latex. Double-gloving ensures that if the outer layer is compromised by a solvent during solubilization, the inner layer prevents dermal absorption.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).The pyridine nitrogen is a severe ocular irritant. Safety glasses with side shields are insufficient against aerosolized dust or solvent splashes.
Body Protection Flame-retardant, elastic-cuff lab coat.Prevents dust from settling on exposed wrists or forearms, mitigating the risk of delayed dermal absorption[6].
Respiratory Handling strictly confined to a Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.Prevents inhalation of aerosolized dust, interrupting the delivery of furan structures to pulmonary cytochrome P450 enzymes[4].

Standard Operating Procedure: Safe Handling & Solubilization

This protocol is designed as a self-validating system. By following these steps, you inherently verify the safety of the workspace before proceeding.

Step 1: Environmental Verification

  • Verify that the chemical fume hood has a face velocity of 80–100 fpm.

  • Validation: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward.

Step 2: Static Mitigation & Weighing

  • Because the compound is a dry organic powder, static electricity can cause violent aerosolization. Use an anti-static gun (e.g., Zerostat) on the weighing boat and micro-spatula prior to contact.

  • Carefully transfer the required mass of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-. Cap the source bottle immediately to minimize environmental exposure[8].

Step 3: In-Hood Solubilization

  • Do not transport the dry powder across the laboratory. Add your chosen organic solvent (e.g., DMSO, DMF, or DCM) directly to the weighing boat or pre-tared vial inside the hood.

  • Causality: Solubilizing the compound immediately eliminates the dust inhalation hazard, converting it to a strictly liquid-handling risk.

Step 4: Decontamination & Validation

  • Wipe down the balance and surrounding hood area with an isopropanol-dampened wipe to capture microscopic dust.

  • Self-Validation: Highly conjugated molecules like this often exhibit strong fluorescence. Briefly shine a handheld 365 nm UV lamp over the balance area. If no fluorescence is observed, the area is successfully decontaminated.

Spill Response and Disposal Plan

In the event of a spill, immediate containment is required to prevent environmental contamination and human exposure[8].

Step 1: Isolation and Respiratory Protection

  • If the spill occurs outside of a ventilated enclosure, evacuate the immediate 10-foot radius. The responder must don a NIOSH-approved P100 particulate respirator before approaching.

Step 2: Wet-Wipe Containment (No Dry Sweeping)

  • CRITICAL: Do not dry sweep the powder. Dry sweeping aerosolizes the toxic furan-derivatives[8].

  • Cover the solid spill with absorbent pads slightly dampened with water or a low-volatility solvent to suppress dust generation.

Step 3: Recovery and Surface Neutralization

  • Use a non-sparking scoop to transfer the dampened material into a sealable hazardous waste container.

  • Wash the surface with a strong surfactant (soap and water) followed by an isopropanol wipe. Pyridine derivatives leave lipophilic residues that water alone cannot remove.

Step 4: Chemical Disposal

  • Label the container clearly as "Toxic Organic Solid Waste (Furan/Pyridine Derivative)".

  • Dispose of via high-temperature incineration through an approved environmental waste vendor. Never flush residues down the sink, as these compounds are highly toxic to aquatic ecosystems.

Operational Workflow Visualization

PPE_Workflow Start Start: Handling 2,6-bis[2-(2-furanyl)ethenyl]pyridine Assess Assess Physical State (Fine Solid/Powder) Start->Assess PPE Don Required PPE (Nitrile Double-Glove, Lab Coat, Goggles) Assess->PPE Hood Transfer to Chemical Fume Hood (Prevent Dust Aerosolization) PPE->Hood Weighing Weighing & Solubilization (Use Anti-Static Tools) Hood->Weighing Spill Spill Occurs? Weighing->Spill SpillResponse Spill Response Protocol (Wet Wipe, Solid Waste Container) Spill->SpillResponse Yes Reaction Proceed to Reaction Setup (Liquid Phase Handling) Spill->Reaction No Disposal Chemical Disposal (Incineration / Halogen-Free Organic Waste) SpillResponse->Disposal Reaction->Disposal

Workflow for safe handling and disposal of conjugated pyridine-furan derivatives.

References

  • Chemical Research in Toxicology - ACS Publications. "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring". Available at:[Link]

  • PubMed - NIH. "Toxicity mediated by reactive metabolites of furans". Available at: [Link]

  • PubMed - NIH. "Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds". Available at:[Link]

  • Industrial Chemicals (Australia). "Pyridine, alkyl derivatives: Human health tier II assessment". Available at:[Link]

  • NCBI Bookshelf - NIH. "HEALTH EFFECTS - Toxicological Profile for Pyridine". Available at:[Link]

  • PMC - NIH. "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring". Available at:[Link]

  • Grantome. "Mechanisms of Furan-Induced Toxicity and Carcinogenicity". Available at:[Link]

  • Industrial Chemicals (Australia). "Pyridine: Human health tier II assessment". Available at:[Link]

  • NCBI Bookshelf - NIH. "POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyridine". Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.